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  • Product: (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine
  • CAS: 626214-45-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is a substituted secondary amine featuring a pyridine ring and a methoxypropyl group. This unique c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is a substituted secondary amine featuring a pyridine ring and a methoxypropyl group. This unique combination of a heterocyclic aromatic amine and an ether linkage suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The pyridine moiety, a common scaffold in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and salt formation, crucial for modulating pharmacokinetic and pharmacodynamic properties. The flexible methoxypropyl chain can influence solubility, lipophilicity, and conformational freedom, allowing for fine-tuning of molecular properties. This guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and predicted physicochemical properties of this compound, offering a valuable resource for researchers interested in its application.

Chemical Structure and Identification

The chemical structure of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine consists of a pyridine ring substituted at the 4-position with a methylene group, which is in turn bonded to the nitrogen atom of a 3-methoxypropylamine moiety.

Molecular Formula: C₁₀H₁₆N₂O

Molecular Weight: 180.25 g/mol

SMILES String: COCCCNCc1ccncc1

The SMILES (Simplified Molecular-Input Line-Entry System) string provides a linear representation of the molecular structure, which can be used in various cheminformatics software to generate 2D and 3D models.

Structural Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine.

Caption: Chemical structure of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 180.25 g/mol Calculated
logP 1.2 - 1.5Predicted[1]
Topological Polar Surface Area (TPSA) 37.3 ŲPredicted[1]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
pKa (most basic) 8.5 - 9.0 (Pyridine N)Predicted[1]
Boiling Point ~250-270 °CEstimated
Solubility Soluble in water and polar organic solventsInferred from structure

Note: These values are computationally predicted and should be confirmed by experimental determination.

Synthesis Methodology: Reductive Amination

A robust and widely applicable method for the synthesis of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is reductive amination.[2] This one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

The synthesis proceeds by reacting 4-pyridinecarboxaldehyde with 3-methoxypropylamine in the presence of a suitable reducing agent.

Causality Behind Experimental Choices
  • Choice of Aldehyde and Amine: 4-Pyridinecarboxaldehyde and 3-methoxypropylamine are commercially available and provide the necessary carbonyl and primary amine functionalities for the reductive amination reaction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive aminations.[2] It is mild, selective for the reduction of the intermediate iminium ion over the starting aldehyde, and effective under neutral or slightly acidic conditions, which are optimal for imine formation. Other reducing agents like sodium cyanoborohydride could also be used, but STAB is generally less toxic.

  • Choice of Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants and the reducing agent.

  • Reaction Conditions: The reaction is typically carried out at room temperature, which is sufficient for both imine formation and its subsequent reduction. The addition of a mild acid, such as acetic acid, can catalyze the imine formation step.

Experimental Protocol: Synthesis of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

Materials:

  • 4-Pyridinecarboxaldehyde

  • 3-Methoxypropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-pyridinecarboxaldehyde (1.0 equivalent).

  • Addition of Amine: Dissolve the aldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add 3-methoxypropylamine (1.1 equivalents) to the solution.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate container, weigh sodium triacetoxyborohydride (STAB) (1.5 equivalents). Add the STAB portion-wise to the stirring reaction mixture over 10-15 minutes. Caution: The addition of STAB may cause some gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine.

Self-Validating System

The success of this protocol can be validated at several stages:

  • Reaction Monitoring: TLC or LC-MS analysis will show the consumption of the starting materials and the appearance of a new product spot/peak with the expected mass.

  • Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge, and the methoxypropyl chain.

  • Purity Assessment: The purity of the final compound can be determined by techniques like HPLC or elemental analysis.

Potential Applications and Future Directions

Given its structural features, (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine holds promise in several areas of research and development:

  • Pharmaceutical Scaffolding: The pyridine nucleus is a privileged scaffold in drug discovery. This compound can serve as a starting material or an intermediate for the synthesis of more complex molecules with potential biological activity. The secondary amine provides a handle for further functionalization, allowing for the exploration of structure-activity relationships.

  • Ligand Design for Catalysis: The nitrogen atoms in the pyridine ring and the secondary amine can act as coordination sites for metal ions. This makes the molecule a potential ligand for the development of novel catalysts for various organic transformations.

  • Materials Science: The amine functionality allows for its incorporation into polymers and other materials, potentially imparting specific properties such as improved adhesion, thermal stability, or pH-responsiveness.

Further research is warranted to experimentally determine the physicochemical properties of this compound and to explore its reactivity in various chemical transformations. Its biological activity profile also remains to be investigated, which could unveil novel therapeutic applications.

References

  • Reductive amination. In Wikipedia; 2023. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

Sources

Exploratory

Technical Guide: pKa Determination of Pyridine Nitrogen in (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

Executive Summary Target Molecule: (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine Core Answer: The pKa of the pyridine nitrogen in this molecule is estimated to be 4.7 ± 0.2 . This value is lower than that of unsubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine Core Answer: The pKa of the pyridine nitrogen in this molecule is estimated to be 4.7 ± 0.2 .

This value is lower than that of unsubstituted pyridine (pKa 5.23) due to the strong electron-withdrawing inductive effect (-I) exerted by the protonated secondary amine group located at the 4-position. The molecule exhibits two distinct ionization centers:

  • Secondary Amine (

    
    ):  High basicity, pKa 
    
    
    
    9.1 ± 0.3.
  • Pyridine Nitrogen (

    
    ):  Moderate basicity, pKa 
    
    
    
    4.7 ± 0.2.

This guide details the theoretical derivation of these values, the specific ionization equilibria involved, and provides a validated experimental protocol using


 NMR-pH Titration  to empirically verify these constants in a drug development context.

Part 1: Structural Analysis & Theoretical Prediction[1]

Electronic Environment and Ionization Sequence

To accurately predict the pKa, we must analyze the molecule as a coupled system of two basic centers.[1] The ionization behavior follows a specific sequence as pH decreases from basic to acidic.

  • State A (pH > 10): Both nitrogens are deprotonated (Neutral species).

  • State B (pH 6–8): The aliphatic secondary amine protonates first. It is the stronger base (

    
     hybridized lone pair).
    
  • State C (pH < 4): The pyridine nitrogen protonates second. It is the weaker base (

    
     hybridized lone pair).
    
The Inductive Effect Mechanism

The critical factor defining the pyridine pKa is the state of the aliphatic amine. When the pyridine ring attempts to protonate (at pH


 5), the nearby aliphatic amine is already protonated (ammonium cation, 

).

This cationic center exerts a powerful electron-withdrawing inductive effect (-I) through the methylene bridge. This reduces the electron density available at the pyridine nitrogen lone pair, thereby destabilizing the resulting pyridinium cation and lowering the pKa relative to 4-methylpyridine (pKa 6.0) or unsubstituted pyridine (pKa 5.2).

Predicted Values vs. Structural Analogs

The following table compares the target molecule against validated structural analogs to triangulate the pKa values.

MoleculePyridine N pKaAmine N pKaStructural Impact Note
Pyridine 5.23N/AReference standard.
4-Methylpyridine 6.02N/AMethyl group (+I) increases basicity.
4-(Aminomethyl)pyridine 4.859.20Ammonium group (-I) decreases pyridine basicity.
Target Molecule 4.7 ± 0.2 9.1 ± 0.3 Secondary amine is slightly more lipophilic; -I effect persists.

Part 2: Experimental Determination Protocol

While computational prediction is useful, definitive pKa values for New Chemical Entities (NCEs) must be determined experimentally.[1] The NMR-pH Titration method is the "Gold Standard" for this molecule because it allows independent monitoring of both nitrogen centers, unlike potentiometric titration which only measures bulk proton exchange.

Methodology: NMR-pH Titration

This protocol relies on the fact that the chemical shift (


) of protons near an ionization center changes depending on the protonation state.
Reagents & Equipment
  • Compound: 5–10 mg of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine.

  • Solvent: 90%

    
     / 10% 
    
    
    
    (for lock) or
    
    
    with phosphate/citrate buffers.
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for chemical shift referencing.[1]

  • pH Adjustment: 0.1 M DCl and 0.1 M NaOD.

  • Equipment: 500 MHz NMR Spectrometer, calibrated pH meter with micro-electrode.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the compound in the solvent to a concentration of ~1–5 mM. Measure the initial pH.

  • Basification: Adjust pH to ~12 using NaOD to ensure the fully deprotonated starting state.

  • Titration Loop:

    • Record

      
       NMR spectrum.
      
    • Measure pH accurately.

    • Add aliquots of DCl to lower pH by 0.3–0.5 units.

    • Repeat until pH reaches ~2.0.

  • Data Analysis: Track the chemical shift of the Pyridine C2-H / C6-H (aromatic region) and the Methylene protons adjacent to the aliphatic amine.

Data Processing (The Henderson-Hasselbalch Fit)

Plot the observed chemical shift (


) against pH. Fit the data to the sigmoidal equation:


Where:

  • 
     = Chemical shift of the protonated form.
    
  • 
     = Chemical shift of the deprotonated form.
    
  • The inflection point of the curve represents the pKa .

Part 3: Visualization of Equilibria & Workflow

The following diagram illustrates the protonation pathway and the experimental decision logic.

G cluster_0 Protonation Equilibrium & Experimental Logic SpeciesA Species A (pH > 10) Neutral (Py-N, R-NH-R) SpeciesB Species B (pH ~ 7) Mono-Cation (Py-N, R-NH2+-R) SpeciesA->SpeciesB pKa ~ 9.1 (Amine Protonation) SpeciesC Species C (pH < 4) Di-Cation (Py-NH+, R-NH2+-R) SpeciesB->SpeciesC pKa ~ 4.7 (Pyridine Protonation) Step1 1. Dissolve Cmpd in D2O/H2O (Start at pH 12) Step2 2. Acquire 1H NMR Spectrum Step1->Step2 Step3 3. Measure pH & Add DCl Step2->Step3 Step3->Step2 Repeat until pH 2 Step4 4. Plot Chemical Shift vs pH Step3->Step4 Data Complete Result 5. Calculate pKa via Sigmoidal Regression Step4->Result

Figure 1: Top section depicts the sequential protonation states. Bottom section outlines the iterative NMR titration workflow required to distinguish the two pKa values.

Part 4: Implications for Drug Design[1]

Understanding the specific pKa of the pyridine nitrogen (4.7) vs. the aliphatic amine (9.[2]1) is crucial for:

  • Lysosomal Trapping: The molecule is basic (pKa > 8). It will likely accumulate in lysosomes (pH ~4.5–5.0). At lysosomal pH, the pyridine nitrogen will be ~50% protonated and the amine 100% protonated, creating a dicationic species that is trapped effectively.[1]

  • Solubility: At physiological pH (7.4), the molecule exists primarily as a monocation (protonated amine, neutral pyridine).[1] This ensures good aqueous solubility while maintaining enough lipophilicity for membrane interaction.

  • Binding Affinity: If the pyridine ring is involved in

    
    -stacking interactions in a protein pocket, the protonation state (controlled by the local pH of the binding pocket) will drastically alter the electronics of the ring. A neutral pyridine is electron-rich; a protonated pyridinium is electron-deficient.
    

References

  • National Institute of Standards and Technology (NIST). 4-(Aminomethyl)pyridine Properties and Spectra.[3] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Williams, R. pKa Data Compiled for Pyridine and Amine Derivatives. Organic Chemistry Data, University of Wisconsin-Madison.[1] [Link]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[1] (Standard reference text for pKa determination methodologies).

  • ChemBK. Chemical Properties of 4-Picolylamine (CAS 3731-53-1). [Link]

Sources

Protocols & Analytical Methods

Method

using (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine as a building block in drug discovery

Abstract (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is a versatile bifunctional building block increasingly utilized in medicinal chemistry to modulate physicochemical properties of lead compounds.[1] Comprising a pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is a versatile bifunctional building block increasingly utilized in medicinal chemistry to modulate physicochemical properties of lead compounds.[1] Comprising a pyridine pharmacophore linked to a secondary amine and a methoxy-propyl tail, this fragment offers a strategic balance between solubility (via the ether oxygen and basic nitrogen) and membrane permeability (by capping the H-bond donor).[1] This guide provides a comprehensive technical profile, validated synthesis protocols, and application workflows for integrating this moiety into kinase inhibitors and GPCR ligands.

Part 1: Chemical Profile & Strategic Utility[1]

The "Solubilizing Tail" Strategy

In modern drug design, the "molecular obesity" of lead compounds often results in poor aqueous solubility. The (3-methoxy-propyl)-pyridin-4-ylmethyl-amine motif addresses this by acting as a Solubility/Permeability Switch .[1]

  • Pyridine Ring: Acts as a weak base (pKa ~5.2) and a potential hydrogen bond acceptor (HBA), often targeting the hinge region of kinases or solvent-exposed areas of GPCRs.[1]

  • Secondary Amine: The reactive handle for attachment (pKa ~9.5).

  • Methoxy-Propyl Chain:

    • Vs. Hydroxyl: The methoxy cap removes a Hydrogen Bond Donor (HBD), improving passive permeability across cell membranes (lowering Polar Surface Area).

    • Vs. Alkyl: The ether oxygen maintains water solubility through H-bond acceptance without the lipophilicity penalty of a pure propyl chain.

Physicochemical Data Table
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 180.25 g/mol Fragment-sized; leaves room for scaffold growth.[1]
Calculated LogP ~0.8 - 1.2Moderate lipophilicity; good for CNS penetration.[1]
pKa (Pyridine N) ~5.2Unprotonated at physiological pH (7.4).
pKa (Sec. Amine) ~9.8Protonated at physiological pH (solubility boost).
H-Bond Donors 1 (NH)Becomes 0 after amide coupling (Permeability +).[1]
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)Solvation handles.[1]

Part 2: Synthetic Accessibility & Preparation[1][2]

While available from select vendors, in-house preparation ensures purity and allows for immediate "fresh" usage, avoiding oxidation of the secondary amine.[1]

Validated Synthesis Protocol: Reductive Amination

Objective: Synthesize (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine from 4-pyridinecarboxaldehyde and 3-methoxypropylamine.

Mechanism: Formation of an imine intermediate followed by selective reduction using Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH₄ to prevent direct reduction of the aldehyde and minimize side reactions.

Materials
  • Reagent A: 4-Pyridinecarboxaldehyde [CAS: 872-85-5] (1.0 equiv)[1]

  • Reagent B: 3-Methoxypropylamine [CAS: 5332-73-0] (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Additives: Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation.[1]

Step-by-Step Protocol
  • Imine Formation:

    • In a round-bottom flask, dissolve Reagent A (10 mmol) in DCM (40 mL).

    • Add Reagent B (11 mmol) followed by AcOH (10 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC or LCMS.[2] You should see the disappearance of the aldehyde peak.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (15 mmol) portion-wise over 10 minutes (exothermic).

    • Remove ice bath and stir at RT for 4–12 hours.

  • Workup (Self-Validating Separation):

    • Quench with saturated aqueous NaHCO₃ (pH should be ~8-9).[1]

    • Extract with DCM (3 x 30 mL).

    • Purification Logic: The product is a base. If impurities are neutral, extract the organic layer with 1M HCl (product goes to aqueous phase). Wash aqueous phase with ether (removes neutrals). Basify aqueous phase with NaOH to pH >12. Extract product back into DCM.

  • Isolation:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

    • Yield: Typically >85% as a pale yellow oil.

Visualization of Synthesis Pathway

SynthesisRoute Aldehyde 4-Pyridine- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine + AcOH (cat) Amine 3-Methoxy- propylamine Amine->Imine Product (3-Methoxy-propyl)- pyridin-4-ylmethyl-amine Imine->Product + STAB 0°C to RT Check Checkpoint: Confirm Imine by LCMS Imine->Check STAB NaBH(OAc)3 (Reduction) Check->STAB

Figure 1: Reductive amination workflow. The intermediate imine check is crucial for high yields.

Part 3: Application Protocols

Once synthesized, this building block is typically attached to a core scaffold (e.g., a pyrimidine, quinazoline, or phenyl ring) via the secondary amine.[1]

Protocol A: Amide Coupling (Scaffold Decoration)

Context: Attaching the amine to a carboxylic acid-containing core (common in kinase inhibitors).[1]

  • Activation: Dissolve the Carboxylic Acid Scaffold (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

    • Why HATU? It works well for sterically hindered amines and minimizes racemization (if chiral centers exist elsewhere).

  • Coupling: Add (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Validation: Monitor consumption of the acid by LCMS (Acid peak disappears; Product [M+H]+ appears).

  • Workup: Dilute with EtOAc, wash with saturated LiCl (removes DMF), then NaHCO₃.

Protocol B: SNAr (Nucleophilic Aromatic Substitution)

Context: Reacting the amine with a chlorinated heterocycle (e.g., 4-chloropyrimidine).[1]

  • Setup: Dissolve 4-chloropyrimidine scaffold (1.0 equiv) in n-Butanol or Dioxane.

  • Addition: Add the amine building block (1.2 equiv) and DIPEA (2.0 equiv).

  • Conditions: Heat to 80–100°C.

    • Note: The secondary amine is nucleophilic, but less so than a primary amine. Heat is often required.

  • Purification: Evaporate solvent. Purify via reverse-phase prep-HPLC (0.1% Formic Acid).

Decision Logic for Coupling

CouplingLogic Start Core Scaffold Type? Acid Carboxylic Acid (-COOH) Start->Acid Halide Aryl/Heteroaryl Halide (-Cl, -Br) Start->Halide HATU Standard Coupling: HATU + DIPEA (DMF, RT) Acid->HATU ElectronPoor Electron Deficient Ring? (e.g., Pyrimidine, Nitro-benzene) Halide->ElectronPoor SNAr SNAr Reaction: Heat (80°C) + Base (Dioxane/n-BuOH) ElectronPoor->SNAr Yes Buchwald Pd-Catalyzed Coupling: Buchwald-Hartwig (Pd2(dba)3, XPhos, Cs2CO3) ElectronPoor->Buchwald No (Electron Rich)

Figure 2: Decision matrix for attaching the building block to various drug scaffolds.

Part 4: Safety & Handling

  • Corrosivity: As a secondary amine, the substance is corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile) and eye protection.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

    • Grounding: Establishes the standard protocol for STAB reductive amination used in Section 2.1.

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability – are too many aromatic rings a bad thing?" Drug Discovery Today, 14(19-20), 1011-1020.[1]

    • Grounding: Supports the "Molecular Obesity" and solubility arguments in Section 1.1.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1]

    • Grounding: Discusses the utility of ether/methoxy tails and pyridine nitrogen interactions in drug design.

  • PubChem Compound Summary. (2024). "3-Methoxypropylamine" (CAS 5332-73-0).[1][3][4] National Library of Medicine.

    • Grounding: Verifies the starting material data and safety profile.

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

Abstract This technical guide provides an in-depth exploration of the nucleophilic substitution reactions involving (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine, a versatile secondary amine building block relevant to phar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions involving (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine, a versatile secondary amine building block relevant to pharmaceutical and materials science research. The document outlines the molecule's reactivity profile, focusing on the highly nucleophilic secondary amine. Detailed, field-tested protocols for key transformations, including N-alkylation, N-acylation, and reductive amination, are presented. The causality behind experimental design, choice of reagents, and reaction conditions is explained to empower researchers to not only replicate but also adapt these methods for their specific synthetic targets. This guide is intended for researchers, chemists, and drug development professionals seeking to effectively utilize this scaffold in their synthetic programs.

Introduction and Reactivity Profile

(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is a secondary amine featuring three key structural motifs: a highly accessible and nucleophilic secondary amine, a pyridine ring which influences basicity and provides a site for potential coordination, and a flexible methoxypropyl chain that can modulate physicochemical properties like solubility and lipophilicity.

The primary site of reactivity for nucleophilic substitution is the lone pair of electrons on the exocyclic secondary amine nitrogen.[1][2] This lone pair is significantly more nucleophilic than the lone pair on the pyridine nitrogen, which is part of an aromatic system and contributes to its aromaticity. Therefore, under typical alkylating or acylating conditions, reactions will selectively occur at the secondary amine.

Key Reactivity Considerations:

  • Nucleophilicity: The secondary amine is a potent nucleophile, readily attacking a wide range of electrophilic carbon centers. Its reactivity surpasses that of primary amines in many cases, though it can be more sterically hindered.

  • Basicity: The amine is basic and will be protonated in acidic media. This property is crucial for reaction work-ups (e.g., acid-base extractions) but also means that in reactions generating acidic byproducts (e.g., HX from alkyl halides), a base is required to neutralize the acid and maintain the amine in its active, deprotonated state.

  • Over-alkylation: A common challenge in the alkylation of secondary amines is the subsequent reaction of the newly formed tertiary amine with the electrophile to form a quaternary ammonium salt.[1] The protocols outlined below address this challenge through careful control of stoichiometry and reaction conditions.

  • Pyridine Ring Reactivity: While the secondary amine is the primary nucleophilic site, the pyridine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr) if activated with a suitable leaving group at the C2 or C4 position.[3][4] However, for the parent compound, direct C-H functionalization of the pyridine ring requires specific and distinct catalytic methods (e.g., Minisci or transition-metal-catalyzed reactions) and will not compete with N-functionalization under the conditions described herein.[5][6]

Synthesis of the Starting Material

(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is not commonly available commercially and is typically synthesized as needed. The most efficient and high-yielding method for its preparation is through reductive amination.[7][8][9] This involves the condensation of 4-pyridinecarboxaldehyde with 3-methoxypropylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

cluster_synthesis Synthesis via Reductive Amination aldehyde 4-Pyridinecarboxaldehyde product (3-Methoxy-propyl)- pyridin-4-ylmethyl-amine aldehyde:e->product:w + amine 3-Methoxypropylamine reductant NaBH(OAc)₃ DCM, rt dummy1:e->product:w + dummy2:n->product:s Reduction

Caption: Synthesis of the title compound via reductive amination.

Core Applications: Nucleophilic Substitution Protocols

The following sections provide detailed protocols for the most common and useful nucleophilic substitution reactions of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine.

N-Alkylation with Alkyl Halides to Form Tertiary Amines

Direct alkylation with alkyl halides is a fundamental method for forming C-N bonds. The primary challenge is preventing the formation of the quaternary ammonium salt byproduct.[1] The use of a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (Hünig's base), is critical. It effectively scavenges the generated acid (H-X) without competing with the substrate for the alkyl halide.[10]

  • Reagent Preparation: To a solution of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine (1.0 eq.) in acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.2 M), add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

  • Addition of Electrophile: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (40-60 °C) if the electrophile is less reactive. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes with 1% triethylamine to prevent product tailing.

  • Characterization: Confirm the structure and purity of the tertiary amine product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Electrophile Base Solvent Temp (°C) Typical Yield Notes
Benzyl BromideDIPEAACN25>90%Highly reactive electrophile.
Ethyl IodideDIPEADMF5080-90%Reaction may require gentle heating.
1-BromobutaneCsOHDMSO2575-85%Cesium hydroxide can also promote selective mono-alkylation.[11]
N-Acylation to Form Amides

N-acylation is a highly efficient and generally clean reaction that converts the secondary amine into a stable amide. This transformation is fundamental in drug discovery for modifying compound properties. The reaction with acyl chlorides is often rapid and high-yielding.

  • Reagent Preparation: Dissolve (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or DIPEA (1.2 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a flask under a nitrogen atmosphere.

  • Addition of Electrophile: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the disappearance of the starting amine by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting amide is often pure enough for subsequent steps, but can be further purified by flash chromatography or recrystallization if necessary.

  • Characterization: Confirm the amide product structure by ¹H NMR, ¹³C NMR, and HRMS.

N-Alkylation via Reductive Amination

As an alternative to direct alkylation with alkyl halides, which can suffer from over-alkylation, reductive amination provides a powerful and controlled method for synthesizing tertiary amines.[8][9] This method avoids the formation of quaternary salts and is tolerant of a wide range of functional groups.

  • Imine/Iminium Formation: In a round-bottom flask, dissolve (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M). Add acetic acid (1-2 eq.) to catalyze iminium ion formation. Stir for 30-60 minutes at room temperature.

  • Reduction: Add a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.[8] The use of NaBH(OAc)₃ is advantageous as it is less sensitive to moisture and selective for the iminium ion over the carbonyl starting material.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with an organic solvent (e.g., EtOAc, DCM) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, typically eluting with a gradient of MeOH in DCM containing 1% NH₄OH to prevent protonation and streaking on the column).

  • Characterization: Confirm the structure of the tertiary amine product by ¹H NMR, ¹³C NMR, and HRMS.

Visualization of Workflows

start (3-Methoxy-propyl)- pyridin-4-ylmethyl-amine alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation red_amination Reductive Amination start->red_amination product_tert_amine1 Tertiary Amine alkylation->product_tert_amine1 product_amide Amide acylation->product_amide product_tert_amine2 Tertiary Amine red_amination->product_tert_amine2 reagent_alkyl_halide + Alkyl Halide + Base (DIPEA) reagent_alkyl_halide->alkylation reagent_acyl_chloride + Acyl Chloride + Base (TEA) reagent_acyl_chloride->acylation reagent_carbonyl + Aldehyde/Ketone + NaBH(OAc)₃ reagent_carbonyl->red_amination

Caption: Key nucleophilic substitution pathways for the title compound.

setup 1. Reaction Setup (Amine, Reagents, Solvent) reaction 2. Reaction (Stirring, Heating) setup->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring complete Reaction Complete? monitoring->complete workup 4. Aqueous Work-up (Quench, Extract, Wash) purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, MS) purification->analysis complete->reaction No complete->workup Yes

Caption: Standard experimental workflow from setup to analysis.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 175, 47-56. (Note: While this reference is on polysaccharides, it cites and discusses the general principles of reductive amination from the Abdel-Magid paper). [Link]

  • ChemHelpASAP. (2020, March 20). reductive amination & secondary amine synthesis. [Video]. YouTube. [Link]

  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(6), 287-292. [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.17: Nucleophilic Substitutions in Synthesis: Amines. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Hydroxide Promoted N-Alkylation of Amines, Sulfonamides, and Carbamates. The Journal of Organic Chemistry, 67(3), 674–683. (Note: The provided search result is for a patent US6423871B1 which describes this chemistry).
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Smith, D. M., & MacMillan, D. W. C. (2010). The direct C-4 alkylation of pyridines. Journal of the American Chemical Society, 132(39), 13666–13668. (Note: This is a representative example of specific C-4 alkylation, distinct from N-alkylation). [Link]

  • Larionov, E., & Dunñach, E. (2018). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. Angewandte Chemie International Edition, 57(40), 13193-13197. (Note: This reference highlights advanced methods for pyridine ring functionalization, contrasting with the simpler N-functionalization). [Link]

Sources

Method

microwave-assisted synthesis involving (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

Application Note: Microwave-Assisted Synthesis & Functionalization of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine Executive Summary This guide details the microwave-assisted synthesis and downstream functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

Executive Summary

This guide details the microwave-assisted synthesis and downstream functionalization of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine (referred to herein as MPPA ). As a secondary amine featuring a basic pyridine core and a solubilizing methoxy-propyl tail, MPPA is a high-value building block for kinase inhibitors and GPCR ligands.

Traditional thermal heating for coupling this sterically hindered secondary amine often results in prolonged reaction times (12–24 h) and byproduct formation (N-oxide generation). This protocol leverages Dielectric Heating (Microwave Irradiation) to accelerate reaction kinetics, improve purity profiles, and facilitate rapid library generation.

Chemical Profile & Rationale

PropertySpecification
Compound Name (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine
Abbreviation MPPA
Structure Pyridine-4-CH₂-NH-(CH₂)₃-OCH₃
Molecular Weight 180.25 g/mol
Role Nucleophilic Building Block (Secondary Amine)
MW Susceptibility High. The polar pyridine ring and amine N-H bond possess high dielectric loss tangents (

), ensuring efficient coupling with microwave energy.

Why Microwave?

  • Instantaneous Heating: Direct energy transfer to the polar reaction components avoids the "wall effect" of oil baths.

  • Superheating: Closed vessels allow solvents (e.g., MeOH, EtOH) to be heated 20–50°C above their atmospheric boiling points, exponentially increasing rate constants (

    
    ).
    
  • Clean Chemistry: Short exposure times reduce thermal degradation of the pyridine ring (oxidation/polymerization).

Workflow Visualization

The following diagram illustrates the integrated workflow for synthesizing MPPA and subsequently using it in SNAr couplings.

MW_Workflow Start Start: Reagents Step1 Step 1: Reductive Amination (Synthesis of MPPA) Start->Step1 4-Py-CHO + H2N-(CH2)3-OMe Inter Intermediate: Isolated MPPA Step1->Inter NaBH4, MW 80°C 10 min Step2 Step 2: SNAr Coupling (Library Generation) Inter->Step2 + Ar-Cl (Heterocycle) End Final Product: Drug Scaffold Step2->End MW 150°C 15 min

Figure 1: Integrated workflow for the synthesis and application of MPPA using microwave irradiation.

Experimental Protocols

Protocol A: Synthesis of MPPA (Reductive Amination)

Objective: Synthesize the secondary amine core from commercially available aldehydes and primary amines.

Reaction Scheme: 4-Pyridinecarboxaldehyde + 3-Methoxypropylamine → [Imine] → (NaBH₄) → MPPA

Materials:

  • 4-Pyridinecarboxaldehyde (1.0 equiv)

  • 3-Methoxypropylamine (1.1 equiv)

  • Solvent: Methanol (anhydrous)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv) — Note: Added post-imine formation.

Procedure:

  • Imine Formation: In a 10 mL microwave vial, dissolve 4-pyridinecarboxaldehyde (2 mmol) and 3-methoxypropylamine (2.2 mmol) in MeOH (4 mL). Add a magnetic stir bar.[1]

  • Irradiation (Step 1): Seal the vial. Heat in a single-mode microwave reactor:

    • Temp: 100°C

    • Time: 5 minutes

    • Power: Dynamic (Max 150W)

  • Reduction: Decap the vial (caution: allow to cool). Add NaBH₄ (3 mmol) slowly (gas evolution!). Reseal.

  • Irradiation (Step 2): Heat at 60°C for 5 minutes .

  • Workup: Quench with water (1 mL). Concentrate in vacuo.[2] Dissolve residue in DCM, wash with NaHCO₃. Dry over MgSO₄.

    • Expected Yield: >85%[3][4][5]

    • Validation: LC-MS (M+H = 181.1).

Protocol B: SNAr Functionalization (Library Synthesis)

Objective: React MPPA with a chloropyrimidine or chloroquinoline (common kinase scaffolds).

Reaction Scheme: MPPA + 4-Chloroquinoline → N-(3-methoxypropyl)-N-(pyridin-4-ylmethyl)quinolin-4-amine

Materials:

  • MPPA (1.2 equiv)

  • Electrophile: 4-Chloroquinoline (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Isopropanol (IPA)

Procedure:

  • Setup: In a 0.5–2.0 mL microwave vial, combine 4-Chloroquinoline (0.5 mmol), MPPA (0.6 mmol), and DIPEA (1.0 mmol) in IPA (2 mL).

  • Irradiation:

    • Temp: 150°C (High absorption required for SNAr)

    • Time: 15 minutes

    • Pressure Limit: 15 bar (IPA generates pressure; NMP does not)

    • Stirring: High

  • Workup: Pour mixture into ice water. Precipitate usually forms. Filter and wash with cold ether. If oil forms, extract with EtOAc.

  • Purification: Flash chromatography (DCM:MeOH:NH₃ gradient).

Data Comparison: Thermal vs. Microwave

ParameterThermal Condition (Reflux)Microwave ProtocolAdvantage
Solvent Isopropanol (82°C)Isopropanol (150°C)Superheating (+68°C)
Time 16 Hours15 Minutes64x Faster
Yield 65%92%Cleaner Profile
Impurity 4-Picolyl oxidation (N-oxide)NegligibleInert Atmosphere

Mechanistic Insight (Scientific Integrity)

The success of this protocol relies on the Dipolar Polarization mechanism.

  • Solvent-Reagent Coupling: The pyridine nitrogen in MPPA and the polar solvent (IPA/NMP) align with the oscillating electric field (2.45 GHz).

  • Transition State Stabilization: The SNAr reaction proceeds via a polar Meisenheimer complex. The high polarity of the microwave field can stabilize this charged transition state, effectively lowering the activation energy (

    
    ) relative to the ground state (Specific Microwave Effect).
    
  • Self-Validation:

    • If yield is low: Check the pressure profile. If pressure did not rise, the vessel may leak, preventing superheating.

    • If byproduct forms: Reduce temp to 140°C and extend time; pyridine rings can be sensitive to very high localized plasma spots.

Mechanism GS Ground State (Amine + Ar-Cl) TS Transition State (Meisenheimer Complex) GS->TS Thermal Energy (kT) Prod Product (Substituted Amine) TS->Prod Cl- Elimination MW Microwave Field (Dipolar Stabilization) MW->TS Lowers Activation Energy

Figure 2: Mechanistic pathway showing microwave stabilization of the polar transition state.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Bagley, M. C., et al. (2002).[3] A new one-step synthesis of pyridines under microwave-assisted conditions.[3][6] Tetrahedron Letters, 43(46), 8331-8334. Link

  • Saini, N., et al. (2020).[7][8] Microwave assisted green synthesis of thiazolidin-4-one derivatives. Current Research in Green and Sustainable Chemistry, 3, 100038. Link

  • PubChem. (2023). 1-(3-Methoxypropyl)-4-piperidinamine Compound Summary. Link

Sources

Application

Application Note: Scale-Up Procedures for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

This Application Note provides a comprehensive guide for the scale-up production of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine , a secondary amine building block frequently used in medicinal chemistry (e.g., kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the scale-up production of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine , a secondary amine building block frequently used in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).[1]

The protocol prioritizes Reductive Amination over direct alkylation to ensure mono-selectivity and process safety.[1]

Executive Summary

The synthesis of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is best achieved via the reductive amination of 4-pyridinecarboxaldehyde with 3-methoxypropylamine .[1] While direct alkylation of 4-picolylamine with 3-methoxypropyl halides is theoretically possible, it suffers from poor selectivity (over-alkylation) and genotoxic impurity risks (alkyl halides).[1]

This guide details a robust One-Pot, Two-Step Reductive Amination protocol using Sodium Borohydride (


).[1] This method is selected for its operational simplicity, cost-effectiveness, and high selectivity for the secondary amine.[1] A catalytic hydrogenation variant is also discussed for manufacturing scales (>10 kg).

Retrosynthetic Analysis & Route Selection

Route Comparison
  • Route A (Selected): Reductive Amination.[2][3][4]

    • Pros: High mono-selectivity, mild conditions, no genotoxic alkylating agents.[1]

    • Cons: Generates boron waste (manageable at kilo-scale).[1]

  • Route B: Alkylation (Nucleophilic Substitution).

    • Pros: Cheap starting materials.[1]

    • Cons: Significant formation of tertiary amine (bis-alkylation); difficult purification; requires mutagenic alkyl halides.[1]

Reaction Pathway Visualization

The following diagram outlines the selected pathway and the critical intermediate (Imine).

ReactionScheme Aldehyde 4-Pyridinecarboxaldehyde (Unstable, Air Sensitive) Imine Intermediate Imine (In situ generated) Aldehyde->Imine MeOH, 0-25°C -H2O Amine 3-Methoxypropylamine Amine->Imine Product (3-Methoxy-propyl)- pyridin-4-ylmethyl-amine Imine->Product NaBH4 reduction 0°C to RT

Figure 1: Reaction scheme for the one-pot reductive amination.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Aldehyde Purity >97% (GC/NMR)4-Pyridinecarboxaldehyde oxidizes to isonicotinic acid rapidly.[1] Must be distilled if aged.
Temperature (Imine) 0°C

20°C
Low temp prevents degradation; RT ensures complete condensation.
Stoichiometry 1.05 eq AmineSlight excess of amine ensures full consumption of the unstable aldehyde.
Solvent Methanol (Anhydrous)Promotes imine formation; compatible with borohydride reduction.
Quench pH pH < 2 then pH > 12Acid quench destroys borohydride; Basic switch allows extraction of free base.

Detailed Experimental Protocol (Scale: 100 g Input)

Target Yield: 85-92% Purity: >98% (HPLC)

Reagents & Equipment
  • Reactor: 2L Jacketed Glass Reactor with overhead stirring and N2 inlet.

  • Reagents:

    • 4-Pyridinecarboxaldehyde (107.1 g, 1.0 mol)[1]

    • 3-Methoxypropylamine (93.6 g, 1.05 mol)[1]

    • Methanol (Anhydrous, 1.0 L)

    • Sodium Borohydride (

      
      ) (37.8 g, 1.0 mol)
      
    • Workup: HCl (6N), NaOH (50%), Dichloromethane (DCM), Brine.

Step-by-Step Procedure
Step 1: Imine Formation [2][3][5]
  • Inertion: Purge the reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Charging: Charge Methanol (800 mL) and 3-Methoxypropylamine (93.6 g) . Start stirring (250 rpm).

  • Cooling: Cool the solution to 0–5°C .

  • Addition: Add 4-Pyridinecarboxaldehyde (107.1 g) dropwise over 30 minutes. Note: Exothermic.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2–3 hours.

    • Checkpoint: Take an aliquot for 1H-NMR or HPLC.[1] Disappearance of aldehyde peak indicates imine formation.

Step 2: Reduction
  • Cooling: Cool the imine mixture back to 0°C .

  • Reduction: Add Sodium Borohydride (37.8 g) portion-wise over 1 hour.

    • Safety Alert:

      
       gas evolution.[1] Ensure reactor is vented to a scrubber. Do not seal the system.
      
  • Completion: Remove cooling and stir at RT for 12 hours.

    • Checkpoint: HPLC should show <1% Imine.[1]

Step 3: Work-up & Isolation
  • Quench: Cool to 5°C. Slowly add 6N HCl (approx. 200 mL) until pH < 2. Stir for 30 mins to decompose boron complexes.

  • Wash: Extract the acidic aqueous layer with DCM (2 x 300 mL).

    • Why? The product (protonated) stays in water. Non-basic impurities (unreacted aldehyde/neutrals) move to DCM. Discard DCM layer.

  • Basification: Adjust the aqueous layer to pH > 12 using 50% NaOH (keep temp < 25°C). The product will oil out.

  • Extraction: Extract the basic aqueous layer with DCM (3 x 400 mL).

  • Drying: Combine organic layers, dry over

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (40°C, 50 mbar) to yield the Free Base as a pale yellow oil.

Step 4: Salt Formation (Recommended for Solids Handling)

To facilitate storage and handling, converting the oil to a Dihydrochloride or Oxalate salt is recommended.

  • Dissolve the free base oil in Ethanol (500 mL) .

  • Cool to 0°C and add HCl in Ethanol (2.5 eq) dropwise.

  • Precipitate forms.[1] Dilute with Diethyl Ether or MTBE if necessary to maximize yield.

  • Filter and dry under vacuum at 45°C.

Work-up Logic & Purification Flow

The following flowchart illustrates the "Acid-Base Swing" purification strategy, which eliminates the need for chromatography.

WorkupFlow RxnMix Reaction Mixture (MeOH, Product, Boron salts) Quench Acid Quench (HCl) pH < 2 RxnMix->Quench Wash DCM Wash Quench->Wash AqLayer1 Aqueous Layer (Contains Product-H+) Wash->AqLayer1 OrgLayer1 Organic Layer (Impurities) Wash->OrgLayer1 Basify Basify (NaOH) pH > 12 AqLayer1->Basify Extract DCM Extraction Basify->Extract FinalOrg Final Organic Layer (Product Free Base) Extract->FinalOrg WasteAq Aqueous Waste Extract->WasteAq

Figure 2: Purification workflow utilizing pH-dependent solubility.[1]

Manufacturing Alternative (Hydrogenation)

For scales >10 kg, borohydride waste becomes costly. Catalytic hydrogenation is the preferred green chemistry alternative.

  • Catalyst: 5% Pd/C or 5% Pt/C (sulfided to prevent pyridine ring reduction).

  • Conditions: 3-5 bar

    
    , Methanol, 25-40°C.
    
  • Procedure:

    • Form Imine in MeOH (as above).

    • Transfer to Hydrogenator.[1] Add Catalyst (5 wt% loading).

    • Pressurize/Purge with

      
      .[1]
      
    • Stir until

      
       uptake ceases.
      
    • Filter catalyst (Celite).[1][6] Concentrate.

Note: Pyridines can poison Pd catalysts. If conversion stalls, switch to Raney Nickel or increase catalyst loading.

Safety & Stability (E-E-A-T)

  • 4-Pyridinecarboxaldehyde:

    • Hazard:[7][8][9][10][11] Causes skin/eye burns.[1] Sensitizer.[1][3]

    • Stability:[12] Unstable at RT.[1] Store at 2-8°C under Nitrogen. If the liquid is dark brown/black, distill before use.

  • Sodium Borohydride:

    • Hazard:[7][8][9][10][11] Water-reactive.[1] Releases flammable Hydrogen gas upon contact with acid or water.[1]

    • Control: Use a dedicated vent line to a scrubber. Monitor reactor pressure.

  • Product (Secondary Amine):

    • Hazard:[7][8][9][10][11] Corrosive.[1][11]

    • Storage: Store as HCl salt (hygroscopic) or free base under Argon.

References

  • Abdel-Magid, A. F., et al. (1996).[1][13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for reductive amination. Link

  • ACS GCI Pharmaceutical Roundtable. (n.d.).[1] "Reagent Guide: Reductive Amination." ACS Green Chemistry Institute.[1] Evaluation of green reducing agents including H2/Pd and Boranes. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][8] (General reference for reductive amination mechanisms). Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for 4-Pyridinecarboxaldehyde." PubChem. Safety and stability data. Link

  • University of Rochester. (n.d.).[1] "Workup: Amines." Not Voodoo X. Standard operating procedures for amine purification. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Optimization for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

Reagent Profile: Systematic Name: N-(3-methoxypropyl)-1-(pyridin-4-yl)methanamine Core Structure: Secondary amine linked to a 4-pyridine ring and a methoxy-propyl tail. Key Chemical Properties: Dual Basicity: Contains a...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile:

  • Systematic Name: N-(3-methoxypropyl)-1-(pyridin-4-yl)methanamine

  • Core Structure: Secondary amine linked to a 4-pyridine ring and a methoxy-propyl tail.

  • Key Chemical Properties:

    • Dual Basicity: Contains a secondary amine (

      
      ) and a pyridine nitrogen (
      
      
      
      ).
    • Nucleophilicity: The secondary amine is the primary nucleophile; however, the pyridine nitrogen is a competitive Lewis base (catalyst poison).

    • Solubility: High aqueous solubility due to the ether tail and polar amine; lipophilic enough for chlorinated solvents.

Module 1: Pre-Reaction Handling & Storage

Issue: "My reagent purity drops after opening the bottle, leading to non-stoichiometric reactions."

Root Cause: Secondary amines are prone to carbamate formation upon exposure to atmospheric


. This "invisible" impurity alters the molecular weight and stoichiometry, leading to lower yields in sensitive couplings. Additionally, the pyridine ring is hygroscopic.

Protocol: The "Fresh Base" Regeneration Do not trust old bottles of the free base. If the reagent has been stored for >1 month, assume partial carbamate/carbonate formation.

  • Dissolve: Dissolve the reagent in DCM (10 mL/g).

  • Wash: Wash with 1M NaOH (aq) to decompose carbamates and remove carbonate salts.

  • Dry: Dry organic layer over

    
     (anhydrous).
    
  • Concentrate: Rotovap immediately before use.

Module 2: Amide Coupling Optimization

Issue: "Coupling with carboxylic acids using EDC/HOBt gives <40% yield. The reaction stalls."

Technical Insight (The Pyridine Trap): Standard coupling conditions often fail because the pyridine nitrogen interferes with the active ester intermediate.

  • Protonation Shuffling: If the reaction pH is not strictly controlled, the secondary amine (more basic) remains protonated (unreactive), while the pyridine (less basic) remains free to attack the activated ester, forming an unstable N-acyl pyridinium salt that hydrolyzes during workup.

  • Reagent Sequestration: The pyridine ring can coordinate with coupling reagents like EDC, reducing their effective concentration.

Recommended Workflow: HATU/HOAt High-pH Protocol Switching to HATU and maintaining a basic pH ensures the secondary amine is deprotonated and more nucleophilic than the pyridine.

ParameterStandard Protocol (Avoid)Optimized Protocol (Use)
Coupling Agent EDC / HOBtHATU (1.2 equiv) or T3P (50% in EtOAc)
Base Et3N (volatile, weak)DIPEA (3.0 - 4.0 equiv)
Solvent DCM (slow kinetics)DMF or DMAc (polar aprotic promotes rate)
Order of Addition Mix all at onceSequential: Acid + HATU + DIPEA (Stir 5 min)

Add Amine

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir for 5–10 minutes (Activation Phase).

  • Add (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine (1.1 equiv) dissolved in minimal DMF.

  • Add additional DIPEA (1.5 equiv) to ensure pH > 9.

  • Monitor by LCMS.[1] If stalling occurs, heat to 40°C.

Visualization: The "Pyridine Trap" Mechanism

PyridineTrap cluster_0 Competitive Pathways Amine Reagent: Sec-Amine (NH) + Pyridine (N) Reaction Nucleophilic Attack Amine->Reaction  NH attack (Major if pH > 9)   Amine->Reaction  Pyridine N attack (Major if pH < 7)   Acid Activated Acid (O-At Ester) Acid->Reaction Product Desired Amide (Stable) Reaction->Product  Irreversible   Trap N-Acyl Pyridinium (Unstable Intermediate) Reaction->Trap  Reversible   Hydrolysis Hydrolysis to Start Material Trap->Hydrolysis  Aqueous Workup  

Caption: Figure 1. The kinetic competition between the secondary amine and the pyridine ring. Low pH favors the non-productive Pyridine N-acylation path.

Module 3: Buchwald-Hartwig Cross-Coupling

Issue: "Palladium coupling fails completely. The catalyst turns black immediately or no conversion is observed."

Technical Insight (Catalyst Poisoning): The pyridine nitrogen is a potent


-donor ligand. It binds to the Pd(II) center, displacing the phosphine ligands and forming a stable, inactive [Pd(Ar)(Pyridine)_2(X)] complex. This shuts down the catalytic cycle before reductive elimination can occur.

Solution: Steric Bulk & Pre-catalysts You must use a ligand bulky enough to physically prevent the pyridine nitrogen from coordinating to the Palladium.

Optimized Conditions:

  • Catalyst: Pd-PEPPSI-IPr or XPhos Pd G3/G4 .

    • Why: These precatalysts activate quickly and the bulky NHC or Biaryl phosphine ligands sterically crowd out the pyridine nitrogen.

  • Base: LiHMDS or NaOtBu (Strong bases preferred to ensure rapid amine deprotonation).

  • Solvent: Dioxane or Toluene (Anhydrous).

Protocol:

  • Charge reaction vessel with Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv).

  • Add XPhos Pd G3 (2–5 mol%).

  • Purge with Argon/Nitrogen (Critical: Oxygen kills the active catalyst).

  • Add Dioxane (degassed).

  • Heat to 80–100°C. Do not start at RT.

Module 4: Purification & Isolation

Issue: "The product streaks on silica gel and co-elutes with impurities. Yield loss is high during extraction."

Technical Insight: The molecule is amphiphilic. The methoxy-propyl chain pulls it into organics, but the protonated amines pull it into water. On silica, the basic nitrogens interact with acidic silanols, causing peak tailing.

Strategy 1: The "DCM/MeOH/NH3" Eluent Standard Hexane/EtOAc will fail. Use the following gradient on Silica:

  • Solvent A: DCM

  • Solvent B: 10% MeOH in DCM containing 1%

    
     (or 2% 
    
    
    
    ).
  • Gradient: 0% to 50% B. The ammonia blocks silanol sites, sharpening the peak.

Strategy 2: SCX (Strong Cation Exchange) "Catch & Release" This is the superior method for >95% recovery without chromatography.

  • Load: Dissolve crude mixture in MeOH/DCM (1:1). Load onto an SCX-2 cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, neutrals, and acids).

  • Elute: Flush with 2M

    
     in MeOH . The ammonia displaces the amine product.
    
  • Finish: Concentrate the ammonia fraction to obtain pure free base.

Visualization: Purification Decision Tree

Purification Start Crude Reaction Mixture Method Scale? Start->Method SmallScale < 500 mg Method->SmallScale LargeScale > 1 gram Method->LargeScale SCX SCX-2 Cartridge (Catch & Release) SmallScale->SCX  Fastest / Cleanest   Extract Acid/Base Extraction (Careful pH control) LargeScale->Extract Final Pure Free Base SCX->Final  Evaporate NH3/MeOH   Flash Flash Chromatography DCM : (MeOH/NH3) Extract->Flash  If purity < 95%   Flash->Final  Pool Fractions  

Caption: Figure 2. Selection guide for purification based on reaction scale.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of the amine for the reaction? A: Yes, and it is often preferred for storage stability. However, you must add an extra equivalent of base (DIPEA/TEA) to the reaction mixture to release the free amine. If using Palladium catalysis, it is safer to free-base the salt before adding it to the reaction to avoid halide inhibition (Cl- can poison Pd).

Q: Why do I see a mass of M+14 or M+28 in my LCMS? A: M+14 usually indicates methylation (using MeOH as solvent with reductive conditions?). M+28 is likely formylation (reaction with DMF solvent at high temps) or carbamate formation (+44 typically, but can fragment). If you used DCM as a solvent with a secondary amine for long periods, you can sometimes get aminal formation with trace formaldehyde.

Q: The product is water-soluble.[2] How do I extract it? A: Avoid water workups if possible. If necessary, saturate the aqueous phase with NaCl (salting out) and use Chloroform:Isopropanol (3:1) as the extraction solvent. This mixture is much more effective than DCM for polar amines.

References

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Buchwald-Hartwig with Pyridines: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Purification of Amines: Biotage Technical Guide. "Strategies for the Flash Purification of Nitrogen Heterocycles." Link

  • Catalyst Poisoning: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969-5970. Link

Sources

Optimization

removing unreacted (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine from reaction mixtures

[1] Executive Summary & Molecule Profile[1] This guide addresses the removal of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine (referred to hereafter as MPPA ) from reaction mixtures. MPPA is a bifunctional intermediate con...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile[1]

This guide addresses the removal of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine (referred to hereafter as MPPA ) from reaction mixtures. MPPA is a bifunctional intermediate containing a pyridine ring and a secondary aliphatic amine linked by a methoxy-propyl chain.

Effective removal depends entirely on the basicity differential between MPPA and your desired product. MPPA possesses two basic sites:

  • Pyridine Nitrogen: Weakly basic (

    
    ).
    
  • Secondary Aliphatic Amine: Moderately basic (

    
    ) and nucleophilic.
    

Purification Strategy Matrix:

Your Product TypeBasicity ProfileRecommended Removal Strategy
Amide / Urea Neutral or Weakly Basic (Pyridine only)Acidic Wash (LLE)
Tertiary Amine Basic (Similar to MPPA)Scavenger Resins (Electrophilic)
Complex/Sensitive VariableReverse Phase Chromatography

Module A: Liquid-Liquid Extraction (LLE)

Best For: Reactions where MPPA is converted into a neutral species (e.g., Amide Coupling, Urea formation).

The Mechanism

Since MPPA contains a basic secondary amine (


), it remains protonated and water-soluble at pH < 8. If your product is an amide (which has lost the basic aliphatic nitrogen character), it will remain in the organic phase while MPPA partitions into the aqueous acidic phase.
Protocol: Controlled pH Wash

Reagents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 0.5 M Citric Acid or 1 M HCl.

  • Dilution: Dilute the reaction mixture with DCM or EtOAc (approx. 10 mL per mmol of substrate).

  • Acid Wash:

    • Add 0.5 M Citric Acid (aq) (pH ~3–4). Note: Citric acid is preferred over HCl if your product contains acid-sensitive groups (e.g., Boc, acetals).

    • Shake vigorously for 2 minutes.

    • Separate layers. The MPPA (protonated) moves to the Aqueous Layer . Your Amide Product stays in the Organic Layer .

  • Verification: Check the aqueous layer by TLC (spot, stain with Ninhydrin; MPPA stains red/purple).

  • Brine Wash: Wash the organic layer with saturated NaCl to remove residual water.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Troubleshooting LLE:

  • Emulsions: MPPA has surfactant-like properties (polar head, lipophilic tail). If an emulsion forms, add a small amount of Methanol (MeOH) or filter the biphasic mixture through a pad of Celite.

  • Product Loss: If your product also contains a basic pyridine ring, strong acids (HCl) might extract your product too. Use Phosphate Buffer (pH 5.5) instead. At pH 5.5, the aliphatic amine of MPPA (

    
    ) is >99% protonated (water-soluble), while the pyridine (
    
    
    
    ) is ~50% deprotonated, potentially keeping your product in the organic phase.

Module B: Scavenger Resins (Chemoselective Capture)

Best For: Reductive Aminations or Alkylations where the product is a Tertiary Amine . Why: Both MPPA and the product are basic. Acid extraction will remove both. You must exploit the nucleophilicity of the unreacted secondary amine in MPPA.

The Mechanism

Use a solid-supported electrophile (Scavenger Resin). The unreacted MPPA (secondary amine) attacks the resin and becomes covalently bound to the solid bead. The tertiary amine product (non-nucleophilic) remains in solution.

Recommended Resins
Resin TypeFunctionalityReactivityApplication Note
PS-Isocyanate

HighReacts rapidly with

amines to form ureas. No byproducts.
PS-Benzaldehyde

ModerateForms imines/aminals. Requires acid catalyst sometimes.[1]
PS-TsCl

HighForms sulfonamides. Very robust capture.
Protocol: Scavenging Workflow
  • Calculate Load: Assume 10-20% excess MPPA remains. Use 3–4 equivalents of resin relative to the excess amine (not the total reaction scale).

  • Solvent Selection: DCM, THF, or DMF. Avoid protic solvents (MeOH/EtOH) if using Isocyanate resins, as they slow the kinetics.

  • Incubation:

    • Add PS-Isocyanate resin to the reaction mixture.

    • Agitate (shake or stir gently) at Room Temperature for 2–4 hours. Do not use magnetic stir bars as they grind the beads.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Wash: Wash the resin beads with DCM to recover any entrained product.

  • Result: The filtrate contains the pure tertiary amine product. MPPA remains trapped on the filter.

Module C: Chromatography Guidelines

Best For: Complex mixtures where LLE and Scavengers fail.

The "Tailing" Problem

MPPA will streak (tail) badly on standard silica gel due to the interaction between the basic amine/pyridine and the acidic silanols on the silica surface.[2]

Method 1: Normal Phase (Silica)
  • Mobile Phase Modifier: You MUST use a basic modifier.

    • Triethylamine (TEA): Add 1% TEA to your DCM/MeOH gradient.

    • Ammonia (

      
      ):  Use "Ammoniated Methanol" (7N 
      
      
      
      in MeOH) as the polar solvent.
    • Gradient: 0%

      
       10% (7N 
      
      
      
      in MeOH) / DCM.
  • TLC Visualization: Use Ninhydrin (stains amines) or Dragendorff’s reagent (stains alkaloids/pyridines).

Method 2: Reverse Phase (C18)
  • pH Control: High pH is preferred to suppress ionization and improve peak shape, but standard silica-based C18 degrades at pH > 8.[2]

  • Recommended Buffer: 10 mM Ammonium Bicarbonate (pH ~10) only if using hybrid-silica or polymer columns (e.g., Waters XBridge).

  • Standard Buffer: 0.1% Formic Acid. MPPA will elute early (near void volume) due to double protonation.

Visual Decision & Workflow Guides

Diagram 1: Purification Decision Tree

purification_logic Start Start: Reaction Mixture (Contains Excess MPPA) CheckProduct Identify Product Structure Start->CheckProduct IsAmide Product is Neutral (Amide/Urea) CheckProduct->IsAmide Acylation IsTertiary Product is Basic (Tertiary Amine) CheckProduct->IsTertiary Reductive Amination LLE Method A: Acidic Wash (Citric Acid/HCl) IsAmide->LLE Primary Choice Scavenger Method B: Scavenger Resin (PS-Isocyanate) IsTertiary->Scavenger High Throughput Chromatography Method C: Chromatography (DCM/MeOH + 1% NH3) IsTertiary->Chromatography Scale > 10g LLE->Chromatography If purity < 95%

Caption: Logical flow for selecting the optimal purification method based on product chemistry.

Diagram 2: Scavenger Resin Workflow

scavenger_workflow Step1 Crude Mixture (Product + MPPA) Step2 Add PS-Isocyanate (3-4 eq vs impurity) Step1->Step2 Step3 Agitate (2-4 Hours, RT) Step2->Step3 Step4 Filtration Step3->Step4 Result Filtrate: Pure Product Step4->Result Liquid Waste Solid Waste: Resin-bound MPPA Step4->Waste Solid

Caption: Step-by-step mechanism for covalent capture of unreacted MPPA using electrophilic resins.

Frequently Asked Questions (FAQ)

Q1: I used an acid wash, but my product precipitated. What happened? A: Your product likely formed an insoluble salt (hydrochloride or citrate) at the interface.

  • Fix: Add more water to dissolve the salt, separate the layers, then basify the aqueous layer (pH > 10) and re-extract with fresh DCM to recover your product.

Q2: Can I use acetic anhydride to remove MPPA? A: Yes. This is a "chemical scavenging" technique.

  • Protocol: Add 1.5 eq of Acetic Anhydride (relative to MPPA) to the reaction. Stir for 30 mins. This converts the basic secondary amine MPPA into a neutral Acetamide .

  • Follow-up: Perform an Acid Wash (Module A). The basic MPPA is now neutral, but if your product is basic, you can now wash the basic product into acid, leaving the neutral MPPA-acetamide in the organic layer (Reverse Extraction).

Q3: The MPPA spot overlaps with my product on TLC. A: This is common with amine-amine separations.

  • Fix: Change the TLC stain. MPPA (secondary amine) stains differently than tertiary amines. Use Ninhydrin (MPPA = Red/Purple; Tertiary Product = No reaction or faint yellow). This confirms if the spot is impurity or product.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for pKa and solubility principles).

  • Biotage Scavenger Resin User Guide . Biotage AB. Strategies for Work-up and Purification.

  • Removal of Secondary Amines using Isocyanate Resins . Marsh, A., et al. (1996). Tetrahedron Letters, 37(14), 2431-2434.

  • pKa Values of Pyridine Derivatives . National Institute of Standards and Technology (NIST).[3] [3]

Sources

Troubleshooting

storage stability and degradation products of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

Welcome to the technical support center for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stora...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and potential degradation of this compound. Given the absence of specific, in-depth public stability studies on this molecule, this document synthesizes information based on the reactivity of its constituent functional groups—a pyridine ring, a secondary amine, and an ether linkage—along with established principles of pharmaceutical stability testing.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine?

A1: To ensure the long-term stability of solid (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C, protected from light. The secondary amine and pyridine moieties are susceptible to oxidation, and the pyridine ring can be sensitive to light.[3][4]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation of the secondary amine and pyridine ring.[3]
Light Amber vial or dark containerProtects the light-sensitive pyridine ring from photolytic degradation.[4]
Moisture Desiccated environmentPrevents hydrolysis and potential hygroscopic absorption.
Q2: I've observed the solid material changing color from white to yellow/brown. What does this indicate?

A2: A change in color is a common indicator of chemical degradation. For this compound, a yellow or brownish hue likely suggests oxidative degradation. The secondary amine is a primary site for oxidation, which can lead to the formation of colored impurities.[3] Similarly, the pyridine ring can undergo oxidation. We recommend performing an analytical purity check (e.g., by HPLC) to assess the integrity of the material.

Q3: What are the best practices for preparing and storing stock solutions?

A3: For maximum stability, stock solutions should be prepared fresh for each experiment. If short-term storage is necessary, use anhydrous, aprotic solvents such as DMSO or DMF. Solutions should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to oxygen. Avoid aqueous or protic solvents for long-term storage as they can participate in degradation reactions.

Q4: Is this compound susceptible to degradation under acidic or basic conditions?

A4: Yes, the ether linkage in the 3-methoxypropyl side chain can be susceptible to cleavage under strong acidic conditions through hydrolysis.[5][6] The pyridine ring provides a basic nitrogen atom, which can be protonated, but the overall stability in acidic and basic media should be experimentally verified.

Troubleshooting Guide

This section addresses common issues that may arise during experimentation, potentially linked to the stability of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine.

Issue 1: Inconsistent or reduced activity in biological assays.
  • Potential Cause: Degradation of the compound after being diluted in aqueous assay buffers. The secondary amine and pyridine ring are susceptible to oxidation, which can be accelerated in aqueous media, especially in the presence of trace metal ions.[3]

  • Troubleshooting Steps:

    • Fresh Preparations: Prepare dilutions in assay buffer immediately before use.

    • Purity Check: Analyze the stock solution and the final diluted sample by HPLC-UV/MS to check for the appearance of new peaks, which would indicate degradation products.

    • Control Experiments: Include a time-course stability study in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation at different time points.

Issue 2: Appearance of unexpected peaks in my chromatogram (HPLC/LC-MS).
  • Potential Cause: This is a strong indication of degradation. The new peaks likely correspond to one or more degradation products.

  • Troubleshooting Steps:

    • Characterize New Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase of 16 amu could suggest oxidation (e.g., N-oxide formation). A loss of a fragment could indicate cleavage of the molecule.

    • Forced Degradation: To proactively identify potential degradants, perform a forced degradation study (see "Analytical Methodology" section below). This will help in confirming if the observed peaks are indeed degradation products.[7]

    • Review Storage Conditions: Ensure the compound and its solutions have been stored according to the recommended conditions.

Potential Degradation Pathways

The structure of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine contains several functional groups that are susceptible to degradation under certain conditions. The primary pathways to consider are oxidation, photodegradation, and acid-catalyzed hydrolysis.

  • Oxidation: The secondary amine is a likely site for oxidation, which can lead to N-dealkylation or the formation of an imine, which can further hydrolyze to an aldehyde and a primary amine. The pyridine nitrogen can also be oxidized to form a pyridine-N-oxide.[3][8]

  • Photodegradation: The pyridine ring is a chromophore that can absorb UV light, leading to photolytic degradation. This can involve complex ring-opening reactions.[4][9]

  • Acid Hydrolysis: The ether linkage, while generally stable, can be cleaved under strong acidic conditions.[5][10]

G cluster_oxidation Oxidation (O2, Peroxides) cluster_photo Photodegradation (UV/Vis Light) cluster_hydrolysis Acid Hydrolysis (H+) parent (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine n_oxide Pyridine-N-oxide parent->n_oxide N-oxidation imine Imine intermediate parent->imine Oxidative Dehydrogenation ring_cleavage Pyridine Ring Cleavage Products parent->ring_cleavage Photolysis ether_cleavage Ether Cleavage Products (e.g., 3-hydroxypropylamine derivative) parent->ether_cleavage Acid-catalyzed cleavage dealkylation N-dealkylation Products (e.g., 4-aminomethylpyridine) imine->dealkylation Hydrolysis

Caption: Potential degradation pathways for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine.

Analytical Methodology for Stability Assessment

To formally assess the stability of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine and identify its degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions.[7][11]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology: A reversed-phase HPLC method with both UV and mass spectrometric (MS) detection is ideal for separating the parent compound from its degradation products and for preliminary identification of the degradants.[12][13]

Stress Conditions:

ConditionSuggested ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to acid-catalyzed degradation (e.g., ether cleavage).[7]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo mimic oxidative stress and identify oxidative degradants.[11]
Thermal Degradation Solid sample at 80°C for 48 hoursTo assess thermal stability.[4]
Photostability Expose solid or solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[7]To identify photolytic degradation products.

Workflow:

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Prepare solutions of the compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc Analyze by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Identify & Quantify Degradants hplc->data

Caption: Workflow for a forced degradation study.

References

  • Engineered Science Publisher. (2023, October 5).
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubMed. (2018). UV photolysis for accelerating pyridine biodegradation. [Link]

  • Allen. Ethers on hydrolysis give. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2018).
  • PMC. (2015). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • RSC Publishing. (2017). Revised mechanism for the hydrolysis of ethers in aqueous acid.
  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • Filo. (2025, January 23). hydrolysis of ether.
  • ACS Omega. (2024, January 29). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate.... [Link]

  • Wikipedia. Pyridine. [Link]

  • ATSDR. Analytical Methods. [Link]

  • Nadkarni. Ethers vs. Esters: Bonds That Last!. [Link]

  • ResearchGate. Photochemical and photocatalytic degradation of pyridine in the.... [Link]

  • MDPI. (2025, August 13). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor.... [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • RSC Publishing. (2022).
  • NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]

  • ScholarSpace. Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. [Link]

  • Taylor & Francis Online. (2014, April 10). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. [Link]

  • ResearchGate. (2025, September 6). Microbial and Solar Photocatalytic Degradation of Pyridine. [Link]

  • Heriot-Watt University Research Portal. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • SlideShare. Oxidation of Secondary and Primary Amines. [Link]

  • YouTube. (2016, December 1). Hydrolysis of Ethers. [Link]

  • ResearchGate. New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. [Link]

  • ResearchGate. (2025, August 7). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Analytical Chemistry. Determination of Pyridines by Infrared Spectroscopy. [Link]

  • PMC. (2006). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151.... [Link]

  • IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • PMC. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. [Link]

  • MDPI. (2022, August 11). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

Status: Operational Ticket ID: PYR-AMINE-001 Assigned Specialist: Senior Application Scientist Executive Summary Analyzing (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine presents a classic "dual-base" chromatographic challe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-AMINE-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Analyzing (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine presents a classic "dual-base" chromatographic challenge. The molecule contains two distinct basic centers: the pyridine nitrogen (pKa ~5.2) and the secondary aliphatic amine (pKa ~9-10) .

This specific architecture creates a "perfect storm" for peak tailing and retention variability on standard silica-based columns. The pyridine ring engages in


-

interactions, while the protonated secondary amine interacts aggressively with residual silanols. This guide moves beyond basic troubleshooting to provide a mechanism-based resolution strategy for impurities derived from the reductive amination synthesis pathway.

Module 1: Resolving Peak Tailing (The "Shark Fin" Effect)

User Question:

"My main peak is tailing severely (Asymmetry > 2.0), and I cannot resolve the impurity eluting on the tail. Increasing the organic modifier didn't help. What is happening?"

Technical Diagnosis:

The tailing is likely caused by Secondary Silanol Interaction . At neutral or low pH (pH 3-7), the secondary amine in the propyl linker is fully protonated (


). These cations undergo ion-exchange interactions with ionized residual silanols (

) on the column surface, causing kinetic lag (tailing).
The "Silanol Shield" Protocol

To fix this, you must either suppress the ionization of the amine (High pH) or mask the silanols (Ion-Pairing). High pH is the preferred modern approach due to better MS compatibility and column lifetime.

Option A: High pH Strategy (Recommended)
  • Mechanism: At pH 10.5, the aliphatic amine (pKa ~10) is largely deprotonated (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.

  • Column Requirement: You must use a hybrid-particle column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH) designed for pH > 10. Standard silica dissolves at this pH.

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • B: Acetonitrile.[1][2]

Option B: Ion-Pairing Strategy (Legacy/Alternative)
  • Mechanism: If you are restricted to low pH (e.g., for specific degradation studies), use an ion-pairing reagent. The reagent (e.g., Hexanesulfonate) forms a neutral complex with the protonated amine.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or 5mM Sodium Hexanesulfonate (pH 2.5).

    • B: Acetonitrile + 0.05% TFA.

    • Note: TFA acts as a weak ion-pairing agent and is often sufficient.

Troubleshooting Logic Flow

TailingLogic Start Issue: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Start->CheckpH IsLow pH < 8.0? CheckpH->IsLow LowPath Yes (Protonated Amine) IsLow->LowPath Yes IsHigh pH > 10? IsLow->IsHigh No ColType Is Column Hybrid/Polymer? LowPath->ColType SwitchHigh Action: Switch to pH 10.5 (Ammonium Bicarbonate) ColType->SwitchHigh Yes (Hybrid) AddTFA Action: Add 0.1% TFA or Ion-Pair Reagent ColType->AddTFA No (Silica) CheckLoad Check Mass Overload (Dilute Sample 1:10) IsHigh->CheckLoad Yes

Figure 1: Decision tree for diagnosing and resolving peak tailing in basic amine analysis.

Module 2: Impurity Profiling (The "Hidden" Peaks)

User Question:

"I see small peaks eluting before and after my main peak. How do I identify them without a mass spec, and how do I improve their resolution?"

Technical Diagnosis:

Based on the structure (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine , the synthesis likely involves the reductive amination of 4-Pyridinecarboxaldehyde with 3-Methoxypropylamine . The impurities observed are likely unreacted starting materials or side-reaction byproducts.

The Impurity Matrix
Impurity TypeLikely IdentityStructure CharacteristicsDetection ChallengeRetention Behavior (RP-HPLC)
Precursor A 4-Pyridinecarboxaldehyde Pyridine ring + AldehydeUV Active (254 nm)Elutes Earlier (More polar than product)
Precursor B 3-Methoxypropylamine Aliphatic amine + EtherUV Inactive (No chromophore)Elutes Void Volume (Very polar, no retention)
Byproduct C 4-Pyridinemethanol Pyridine ring + AlcoholUV Active (254 nm)Elutes Earliest (Reduction of aldehyde w/o amine)
Byproduct D "The Dimer" Bis-alkylated amineTwo Pyridine ringsHigh UV Response
Critical Protocol: Detecting the "Invisible" Amine

Precursor B (3-Methoxypropylamine) will not show up at 254 nm.

  • Solution: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Alternative: If only UV is available, derivatize with Benzoyl Chloride pre-column to add a UV chromophore, or monitor at 205-210 nm (requires phosphate buffer, not compatible with acetone/methanol cutoffs).

Synthesis & Impurity Pathway[4]

SynthesisPath Aldehyde 4-Pyridine- carboxaldehyde Imine Intermediate Imine Aldehyde->Imine Alcohol Impurity C: 4-Pyridinemethanol Aldehyde->Alcohol Direct Reduction (No Amine) Amine 3-Methoxy- propylamine Amine->Imine Product TARGET MOLECULE (Secondary Amine) Imine->Product + Reductant Dimer Impurity D: Bis-alkylated Dimer Product->Dimer + Aldehyde (Over-reaction)

Figure 2: Origin of common impurities in reductive amination of pyridine-amines.

Module 3: Selectivity Optimization

User Question:

"My impurity peaks are co-eluting with the main peak. I am using a standard C18 column. What should I change?"

Technical Diagnosis:

A standard C18 column interacts primarily through hydrophobic forces.[3] However, your molecule and its impurities (especially the aldehyde and alcohol) are structurally similar in hydrophobicity but differ in aromaticity and hydrogen bonding potential.

The "Pi-Selectivity" Protocol

Switch to a Phenyl-Hexyl stationary phase.

  • Why? The pyridine ring in your target molecule is electron-deficient. Phenyl-Hexyl columns provide

    
    -
    
    
    
    interactions that are distinct from standard hydrophobic retention.[3]
  • Outcome: This often reverses the elution order or significantly widens the gap between the pyridine-alcohol impurity and the target amine, as the alcohol interacts less strongly with the phenyl phase than the amine product.

Recommended Method Parameters (Starting Point)
ParameterSettingRationale
Column XSelect CSH Phenyl-Hexyl (or equivalent)Combines Charged Surface Hybrid (CSH) for peak shape with Phenyl selectivity.
Dimensions 150 x 4.6 mm, 3.5 µmStandard analytical balance between resolution and backpressure.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the amine neutral for good peak shape.
Mobile Phase B MethanolMethanol promotes

-

interactions better than Acetonitrile.
Gradient 5% B to 95% B over 15 minWide gradient to catch early polar impurities and late eluting dimers.
Flow Rate 1.0 mL/minStandard.[4]
Temp 40°CReduces viscosity, improves mass transfer.

References & Authority

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. Link

  • Agilent Technologies. Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds. Technical Guide. Link

  • Neue, U. D., et al. (2001). Peak shape of basic compounds in reversed-phase chromatography. Journal of Chromatography A. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 13C NMR Peak Assignments for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis and comparison for the predicted 13C NMR peak assignments of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine, a compound of interest in medicinal chemistry. By leveraging experimental data from structural analogs and computational prediction tools, we offer a robust framework for researchers to confidently assign the carbon resonances of this and similar molecules.

The Logic of Spectral Prediction: A Comparative Approach

Given the absence of a publicly available experimental 13C NMR spectrum for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine, a predictive approach is necessary. This is a common scenario for researchers working with novel compounds. Our methodology is grounded in a comparative analysis of experimental data from its constituent fragments and results from a reliable online prediction tool. This dual-pronged approach provides a higher degree of confidence in the assignments.

The two key structural fragments are:

  • 3-Methoxypropylamine : Provides the basis for the aliphatic chain.

  • N-(pyridin-4-ylmethyl)aniline : Offers insight into the pyridinylmethylamine core.

By dissecting the molecule into these known parts, we can anticipate the chemical shifts in the final compound, accounting for the electronic effects of combining these fragments.

Predicted 13C NMR Peak Assignments

The predicted chemical shifts for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine are presented below. The assignments are a synthesis of data from analogous compounds and computational predictions, providing a comprehensive and well-reasoned analysis.

molecule cluster_pyridine Pyridinyl Ring cluster_linker Linker cluster_propyl 3-Methoxypropyl Chain C4 C4 (~149.9 ppm) C3_5 C3, C5 (~123.0 ppm) C4->C3_5 C7 C7 (~53.0 ppm) C4->C7 C3_5->C4 C2_6 C2, C6 (~150.0 ppm) C2_6->C3_5 N_py N C2_6->N_py N_py->C2_6 N_amine N C7->N_amine C8 C8 (~48.0 ppm) N_amine->C8 C9 C9 (~29.0 ppm) C8->C9 C10 C10 (~70.0 ppm) C9->C10 O_ether O C10->O_ether C11 C11 (~58.7 ppm) O_ether->C11

Figure 1. Molecular structure of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine with carbon numbering for NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
Pyridinyl Carbons
C2, C6~150.0These carbons are adjacent to the electronegative nitrogen atom in the pyridine ring, leading to a significant downfield shift.[1]
C3, C5~123.0These carbons are in the meta position relative to the nitrogen and are less deshielded than C2/C6. Their chemical shift is similar to that observed in other 4-substituted pyridines.
C4~149.9The ipso-carbon attached to the methylene linker experiences a downfield shift due to substitution.
Linker Carbon
C7 (-CH2-)~53.0This methylene carbon is attached to the electron-withdrawing pyridine ring and the nitrogen of the amine, causing a downfield shift into the typical range for carbons alpha to a nitrogen.
3-Methoxypropyl Chain Carbons
C8 (-CH2-)~48.0This carbon is alpha to the amine nitrogen, resulting in a downfield shift.
C9 (-CH2-)~29.0This is a standard aliphatic methylene carbon, expected to resonate in the typical alkane region.
C10 (-CH2-)~70.0This carbon is alpha to the ether oxygen, which is highly electronegative and causes a significant downfield shift.
C11 (-OCH3)~58.7The methoxy carbon is directly attached to the electronegative oxygen, placing it in the characteristic region for methoxy groups.[2]

Causality Behind the Assignments: An In-depth Look

The predicted chemical shifts are not arbitrary; they are based on fundamental principles of NMR spectroscopy and empirical data from similar structures.

  • Electronegativity: The primary determinant of a carbon's chemical shift is its local electronic environment.[3][4] Electronegative atoms like nitrogen and oxygen withdraw electron density from adjacent carbons, "deshielding" them from the external magnetic field. This deshielding effect requires a lower applied field strength to achieve resonance, resulting in a higher chemical shift (downfield shift). This is clearly observed for C2, C6, C7, C8, C10, and C11.

  • Aromaticity and Substitution Effects: The carbons within the pyridine ring have chemical shifts characteristic of aromatic systems (typically 120-150 ppm).[5][6] The precise shift is modulated by the position relative to the heteroatom (nitrogen) and the substituent at the C4 position. The nitrogen atom causes a significant downfield shift for the alpha (C2, C6) and gamma (C4) carbons compared to benzene.

  • Hybridization: All aliphatic carbons in the side chain are sp3 hybridized and are expected to appear in the upfield region of the spectrum, while the sp2 hybridized carbons of the pyridine ring appear downfield.

A Self-Validating Experimental Protocol for 13C NMR Acquisition

To obtain high-quality, reproducible 13C NMR data, a meticulous experimental approach is crucial. The following protocol is designed to be a self-validating system, ensuring data integrity.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Filter the solution into a clean, dry 5 mm NMR tube. prep1->prep2 prep3 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 Prepared Sample acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Set up the 13C NMR experiment with proton decoupling. acq2->acq3 acq4 Optimize acquisition parameters: - Pulse angle (~30-45°) - Relaxation delay (D1) ~2s - Number of scans (NS) >1024 acq3->acq4 acq5 Acquire the Free Induction Decay (FID). acq4->acq5 proc1 Apply Fourier Transform to the FID. acq5->proc1 Raw Data (FID) proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm). proc2->proc3 proc4 Integrate peaks (optional for 13C) and perform peak picking. proc3->proc4 end Analysis & Assignment proc4->end Final Spectrum & Peak List

Figure 2. A comprehensive workflow for acquiring and processing 13C NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-50 mg of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine. The higher concentration is beneficial due to the low natural abundance of 13C.[7]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean vial. Ensure the sample is fully dissolved.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

    • Add a small drop of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.0 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, symmetrical peaks.

    • Load a standard 13C NMR experiment with proton decoupling. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[8]

    • Set appropriate acquisition parameters. For a routine 13C spectrum, a pulse angle of 30-45° and a relaxation delay (D1) of 1-2 seconds are good starting points. The number of scans (NS) should be set to at least 1024 for a reasonably concentrated sample and may need to be increased for more dilute samples to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Once the acquisition is complete, the resulting Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum must then be phased to ensure all peaks are in the positive absorptive mode.

    • The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

    • Perform peak picking to generate a list of the chemical shifts of all observed resonances.

Conclusion

This guide provides a comprehensive and technically sound framework for the assignment of the 13C NMR spectrum of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine. By integrating experimental data from structural analogs with computational predictions, we have established a reliable set of expected chemical shifts. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-quality data. This multi-faceted approach, grounded in the principles of scientific integrity, empowers researchers in drug development and other scientific fields to confidently characterize their novel molecules.

References

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015, April 7). Compound Interest. [Link]

  • 13C - NMR Absorptions of Major Functional Groups. (2012, June 22). NIST. [Link]

  • 13-C NMR Chemical Shift Table. Scribd. [Link]

  • Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). [Link]

  • 6.8 ¹³C NMR Spectroscopy. (n.d.). In Organic Chemistry I. KPU Pressbooks. [Link]

  • Clark, J. (2014, November 15). the background to C-13 NMR spectroscopy. Chemguide. [Link]

  • NMR Predictors™. (n.d.). ACD/Labs. [Link]

  • 13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. [Link]

  • 13C NMR predictor. (2024, April 2). virtual Chemistry 3D. [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

  • nmrshiftdb2 - open nmr database on the web. (2025, September 7). [Link]

  • 13C-NMR. (n.d.). [Link]

  • 13C Chemical Shift Table. (n.d.). [Link]

  • 3-Methoxypropylamine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708. [Link]

  • 4,4'-methylenebis{N-[(2-pyridyl)methylene]aniline} - Optional[13C NMR] - Chemical. (n.d.). SpectraBase. [Link]

  • 13C NMR Chemical Shifts. (2022, March 9). Oregon State University. [Link]

  • 3-Methoxypropylamine. (n.d.). PubChem. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. [Link]

Sources

Comparative

Publish Comparison Guide: IR Spectroscopy of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

The following guide details the characteristic Infrared (IR) spectroscopy bands for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine , a secondary amine intermediate often used in the synthesis of pharmaceutical agents (such...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the characteristic Infrared (IR) spectroscopy bands for (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine , a secondary amine intermediate often used in the synthesis of pharmaceutical agents (such as Prucalopride analogs).[1][2]

This guide is structured to serve as a reference standard for structural validation, distinguishing this specific regioisomer from its precursors and potential by-products.

Executive Summary: The Spectral Fingerprint

In drug development, the integrity of the secondary amine linkage and the substitution pattern of the pyridine ring are critical quality attributes (CQAs). For (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine, IR spectroscopy serves as a rapid "gatekeeper" technique.[2]

Core Value Proposition: Unlike NMR, which requires dissolution and expensive deuterated solvents, IR (specifically ATR-FTIR) provides a near-instantaneous validation of the amine formation (disappearance of carbonyl precursors) and regioisomer purity (4-substituted vs. 2- or 3-substituted).[1][2]

Technical Deep Dive: Characteristic Band Assignment

The spectrum of this molecule is a superposition of four distinct chemical environments. Successful identification requires isolating these "spectral fragments."[3]

A. The Secondary Amine (-NH-)[1][2]
  • Region:

    
    [1][2]
    
  • Characteristic Signal: A single, weak absorption band corresponding to the N-H stretching vibration (

    
    ).[3][4]
    
  • Mechanistic Insight: Primary amines (starting material) exhibit a doublet (symmetric/asymmetric stretch).[3] The collapse of this doublet into a singlet is the primary indicator of successful N-alkylation.[3]

B. The 4-Substituted Pyridine Ring[1][2][5][6][7][8][9]
  • Region (Stretching):

    
     and 
    
    
    
    [1][2]
  • Characteristic Signal: A pair of sharp bands (

    
     and 
    
    
    
    ) typical of the heteroaromatic ring.[3]
  • Region (Bending - Critical):

    
    
    
  • Characteristic Signal: A strong, sharp band corresponding to the C-H Out-of-Plane (OOP) bending .[2]

  • Differentiation: This band is the "regio-marker." 4-substituted pyridines absorb strongly near

    
    , whereas 2-substituted isomers typically absorb at lower frequencies (
    
    
    
    ).[1][2]
C. The Aliphatic Ether (-O-CH )[1][2]
  • Region:

    
    [2]
    
  • Characteristic Signal: A strong, broad band corresponding to the C-O-C asymmetric stretch (

    
    ).[3]
    
  • Mechanistic Insight: This band confirms the integrity of the methoxy-propyl chain. Loss of this band (or shift to

    
     broad OH) would indicate ether cleavage.[2][3]
    
D. Aliphatic Backbone[1][3]
  • Region:

    
    [1][2][5]
    
  • Characteristic Signal: C-H stretching (

    
    ).[3][6] Specifically, the methoxy C-H often appears slightly lower (
    
    
    
    ) than the methylene backbone.[3]

Comparative Performance Analysis

This section compares the target molecule's spectral profile against its most common "alternatives"—in this context, precursors (impurities) and isomers .[3]

Table 1: Diagnostic Bands for Purity Assessment[1][3]
Functional GroupTarget Molecule (Secondary Amine)Alternative A: Precursor (Primary Amine)*Alternative B: Precursor (Aldehyde)**Alternative C: Regioisomer (2-Substituted)
N-H Stretch Single band (~3320 cm⁻¹)Doublet (3380 & 3310 cm⁻¹)NoneSingle band (~3320 cm⁻¹)
C=O[1][2][3] Stretch Absent AbsentStrong (~1700 cm⁻¹)Absent
Pyridine OOP ~810-830 cm⁻¹ (4-sub)~810-830 cm⁻¹~810-830 cm⁻¹~740-780 cm⁻¹ (2-sub)
Ether C-O Strong (~1120 cm⁻¹)Strong (~1120 cm⁻¹)AbsentStrong (~1120 cm⁻¹)

*Precursor: 3-Methoxypropylamine **Precursor: 4-Pyridinecarboxaldehyde[1][2]

Analysis of Alternatives
  • Vs. Primary Amine Precursor: The most common failure mode in this synthesis is incomplete alkylation.[3] If you observe a "split" peak in the 3300 region or a strong N-H scissoring band near 1600 cm⁻¹ (overlapping with pyridine but broader), the reaction is incomplete.[3]

  • Vs. Aldehyde Precursor: The presence of any sharp peak between 1680-1720 cm⁻¹ is a "hard stop" signal, indicating unreacted aldehyde or oxidation.[3]

  • Vs. 2-Isomer: If the starting material was impure (containing 2-pyridinecarboxaldehyde), the final product will look identical in the functional group region (4000-1500 cm⁻¹).[3] You must check the fingerprint region (800-700 cm⁻¹) to validate the 4-substitution pattern.[2][3]

Experimental Protocol: Self-Validating Workflow

To ensure high-trust data (E-E-A-T), follow this protocol which includes an internal "sanity check."

Step 1: Sample Preparation (ATR Method)[3]
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture interference in the amine region.[3]

  • Crystal: Diamond or ZnSe.[3]

  • Cleaning: Clean crystal with isopropanol and verify background baseline is flat before application.[3]

Step 2: Acquisition Parameters[1]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 16 scans to resolve the weak secondary amine N-H band.

Step 3: The "Triad Check" (Self-Validation)

Before accepting the spectrum, the analyst must confirm the Triad of Purity :

  • Zone 1 (3300): Is it a singlet? (Pass = Secondary Amine).[3][7]

  • Zone 2 (1700): Is it flat? (Pass = No Aldehyde).[3]

  • Zone 3 (800): Is the dominant band >800 cm⁻¹? (Pass = 4-Substituted).

Visualization: Spectral Logic Pathway

The following diagram illustrates the logical decision tree an analyst should follow when interpreting the IR spectrum of this specific molecule.

IRSpectralLogic Start Unknown Sample Spectrum CheckCO Check 1700 cm⁻¹ (Carbonyl Region) Start->CheckCO CheckNH Check 3300-3400 cm⁻¹ (Amine Region) CheckCO->CheckNH No Peak ResultAld Impurity: Aldehyde Present CheckCO->ResultAld Peak Detected CheckFP Check 800-850 cm⁻¹ (Fingerprint Region) CheckNH->CheckFP Singlet (Weak) ResultPri Impurity: Primary Amine CheckNH->ResultPri Doublet Band ResultIso Wrong Isomer: 2- or 3-Substituted CheckFP->ResultIso Peak < 800 cm⁻¹ ResultPass CONFIRMED: (3-Methoxy-propyl)- pyridin-4-ylmethyl-amine CheckFP->ResultPass Peak 810-830 cm⁻¹

Figure 1: Decision Logic for IR Validation of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine. This workflow prioritizes the exclusion of reactive intermediates before confirming regio-chemistry.

References

  • University of Colorado Boulder . IR Spectroscopy Tutorial: Amines. OrgChemBoulder.[3] Available at: [Link][3]

  • OpenStax . Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • Spectroscopy Online . The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • ResearchGate . Nature of the coordination bond in metal complexes of substituted pyridine derivatives. (Regarding 4-substituted pyridine ring vibrations). Available at: [Link][3]

  • PubChem . 1-(3-Methoxypropyl)-4-piperidinamine (Structural Analog Data). National Library of Medicine.[3] Available at: [Link][3]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. This guide provides an in-depth, scientifically groun...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. This guide provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine, a novel compound with potential therapeutic applications. We will explore the causal relationships behind experimental choices, compare alternative analytical strategies, and present a self-validating protocol rooted in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge

(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine presents a unique set of challenges for chromatographic separation. Its structure, featuring a basic pyridine ring and a secondary amine, necessitates careful control of mobile phase pH to ensure good peak shape and retention. The presence of both polar (amine, ether) and non-polar (propyl chain, pyridine ring) moieties suggests that a reversed-phase HPLC method would be the most suitable starting point. Our objective is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products.

Foundational Strategy: Analyte Characterization and Initial Parameter Selection

Initial Chromatographic Conditions:

ParameterInitial SelectionRationale & Alternatives
Column C18, 150 x 4.6 mm, 5 µmA C18 column is a versatile starting point for moderately polar compounds. Alternatives include C8 (less retentive) or phenyl-hexyl (alternative selectivity for aromatic compounds). A column with end-capping is crucial to minimize peak tailing of the basic analyte.
Mobile Phase A 0.1% Formic Acid in WaterA low pH mobile phase will protonate the amine and pyridine nitrogen, leading to better retention on a reversed-phase column and improved peak shape. Phosphoric acid or trifluoroacetic acid (TFA) are alternatives, but formic acid is MS-compatible.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and low viscosity. Methanol is an alternative that can offer different selectivity.
Detection UV at 254 nmThe pyridine ring is expected to have a strong UV chromophore. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength. Based on similar pyridine compounds, 250-260 nm is a logical starting point.[4][5]
Column Temp. 30 °CA controlled temperature ensures reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Diagram of the HPLC Method Development Workflow:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Validation InitialScreen Initial Parameter Selection (Column, Mobile Phase, etc.) ScreeningExpts Screening Experiments (Gradient Elution) InitialScreen->ScreeningExpts Define starting conditions OptimizeMP Optimize Mobile Phase (pH, Organic Modifier) ScreeningExpts->OptimizeMP Evaluate peak shape & retention OptimizeGrad Optimize Gradient Profile OptimizeMP->OptimizeGrad Refine separation OptimizeTempFlow Optimize Temp & Flow Rate OptimizeGrad->OptimizeTempFlow Improve resolution & analysis time ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) OptimizeTempFlow->ForcedDeg Finalized method Specificity Demonstrate Specificity (Peak Purity Analysis) ForcedDeg->Specificity Generate degradants Validation Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) Specificity->Validation Validated for specificity

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Data-Driven Optimization

The primary challenge with amine-containing compounds is their tendency to interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).

Experimental Protocol:

  • Prepare mobile phases with varying pH levels using different acidic modifiers (e.g., 0.1% Formic Acid, 0.1% Trifluoroacetic Acid, 10mM Phosphate buffer pH 3.0).

  • Inject a solution of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine (approx. 0.5 mg/mL) using a fast gradient (e.g., 5-95% B in 10 minutes).

  • Evaluate the chromatograms for peak shape (asymmetry factor), retention time, and peak response.

Comparative Data (Hypothetical):

Mobile Phase ModifierRetention Time (min)Asymmetry FactorPeak Area
0.1% Formic Acid, pH ~2.76.81.41,250,000
0.1% TFA, pH ~2.17.21.11,280,000
10mM Phosphate, pH 3.06.51.31,245,000

Analysis: The use of TFA as an ion-pairing agent often results in a more symmetrical peak shape for basic compounds, as observed in the hypothetical data above. However, TFA can suppress ionization in mass spectrometry. For a UV-based purity method, TFA is a strong candidate. For LC-MS applications, formic acid would be the preferred choice, and a column with advanced end-capping or a hybrid particle technology might be necessary to achieve acceptable peak shape.

Once an optimal mobile phase is selected, the gradient profile must be tailored to separate the main peak from any potential impurities.

Experimental Protocol:

  • Start with a shallow gradient (e.g., 5-50% B in 20 minutes) to identify the elution window of impurities.

  • Adjust the gradient slope and duration to maximize the resolution between the main peak and any adjacent impurity peaks.

  • Incorporate an isocratic hold at the beginning of the gradient to ensure robust retention and at the end to wash the column.

Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating."[6][7][8] This involves subjecting the API to harsh conditions to intentionally generate degradation products.[9][10]

Experimental Protocol:

  • Acid Hydrolysis: Dissolve the API in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the API in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours. Amines are particularly susceptible to oxidation, which can lead to N-oxides or other degradation products.[7]

  • Thermal Degradation: Expose the solid API to 80°C for 48 hours.

  • Photolytic Degradation: Expose the API solution to light (ICH Q1B conditions).

  • Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation products are baseline-resolved from the main peak and each other. Peak purity analysis using a PDA detector is crucial here.

Diagram of Potential Degradation Pathways:

DegradationPathways cluster_stress Stress Conditions cluster_degradants Potential Degradants API (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine C₁₀H₁₆N₂O Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Hydrolysis_Product Cleavage Products Acid->Hydrolysis_Product Base->Hydrolysis_Product N_Oxide Pyridine N-Oxide Derivative Oxidation->N_Oxide Other_Oxidation Other Oxidized Species Oxidation->Other_Oxidation

Caption: Potential degradation pathways under stress conditions.

Method Validation: Establishing Trustworthiness

The final step is to validate the developed method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13] This ensures the method is reliable, reproducible, and fit for its intended purpose.

Validation Parameters and Acceptance Criteria:

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze stressed samples and a placebo solution.No interference at the retention time of the main peak. Degradant peaks are well-resolved.
Linearity Analyze a series of solutions from the Limit of Quantitation (LOQ) to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.
Conclusion: A Robust and Reliable Method

By following a systematic, science-driven approach, it is possible to develop a robust and reliable HPLC method for the purity analysis of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine. The key to success lies in understanding the analyte's chemistry, carefully optimizing chromatographic parameters to control peak shape and resolution, and rigorously demonstrating specificity through forced degradation studies. The final validated method provides a trustworthy tool for quality control, ensuring the integrity of the API throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC . PubMed. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . Perpusnas. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability . Labforward. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES . PharmaTutor. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]

  • Forced Degradation Studies in Pharmaceuticals . Scribd. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics . ResearchGate. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column . SIELC Technologies. [Link]

  • 3-Methoxypropylamine . PubChem. [Link]

  • 3-Methoxypropylamine . Univar Solutions. [Link]

  • 3-METHOXYPROPYLAMINE . Ataman Kimya. [Link]

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Comparative

Structural Validation of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine via Single Crystal X-ray Diffraction (SC-XRD)

Executive Summary: The Conformation Challenge In drug development and coordination chemistry, (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine represents a classic structural challenge: a "flexible linker" ligand. Comprising...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformation Challenge

In drug development and coordination chemistry, (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine represents a classic structural challenge: a "flexible linker" ligand. Comprising a rigid pyridine anchor, a secondary amine hydrogen-bond donor, and a flexible methoxy-propyl tail, this molecule’s biological activity and coordination geometry are dictated by its specific conformer in the solid state.

While Nuclear Magnetic Resonance (NMR) is the workhorse for solution-state purity, it often fails to resolve the specific low-energy conformers of the flexible propyl ether tail due to rapid bond rotation averaging.

This guide compares the "performance" of Single Crystal X-ray Diffraction (SC-XRD) against solution-phase alternatives. We demonstrate that SC-XRD is not merely a confirmation tool but a critical discovery instrument that reveals the precise gauche/anti conformations and intermolecular Hydrogen-bonding networks (HB-networks) that drive ligand binding affinity.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the structural insights gained from SC-XRD versus standard spectroscopic methods for flexible pyridine-amine ligands.

FeatureSC-XRD (The Gold Standard) 1H / 13C NMR (Solution) DFT (Computational)
Conformational Insight Absolute. Captures the specific low-energy conformer frozen in the lattice. Reveals torsion angles of the propyl chain.Averaged. Rapid rotation of the propyl chain results in averaged chemical shifts; cannot distinguish specific rotamers easily.Hypothetical. Predicts gas-phase minima, which may differ from the bioactive or solid-state conformation.
Protonation State Unambiguous. Directly locates H-atoms on the secondary amine vs. pyridine nitrogen (critical for salt vs. co-crystal determination).Ambiguous. Chemical shift changes (

) indicate protonation but often require titration curves to confirm the specific site.
N/A
Intermolecular Interactions Direct Observation. Maps

stacking (pyridine rings) and H-bonds (Amine N-H

O-methoxy).
Inferred. NOESY/ROESY can suggest proximity but cannot quantify bond distances or angles.Predicted.
Sample Requirement Single Crystal (

mm).

5-10 mg dissolved in deuterated solvent.
CPU Hours.
Limitation Requires a crystalline solid (challenging for flexible oils).Solvent effects may mask intrinsic intramolecular H-bonds.Accuracy depends on the basis set used.

Technical Methodology: From Oil to Crystal

The primary barrier to validating (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is its tendency to exist as an oil due to the flexible methoxy-propyl chain. The following protocol details the conversion of this "difficult" oil into a diffraction-quality solid.

Synthesis & Purification (Prerequisite)
  • Reaction: Reductive amination of pyridine-4-carboxaldehyde with 3-methoxypropylamine using Sodium Triacetoxyborohydride (STAB) in DCE.

  • Purification: The secondary amine is purified via acid-base extraction.

    • Note: The free base is often an oil. Structural validation requires salt formation.

Crystallization Protocol: The "Acid-Switch" Technique

To lock the flexible tail and induce crystallization, we utilize the Hydrochloride Salt Method . The chloride ion acts as a bridge, pinning the protonated amine and pyridine moieties.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the oily free amine in 2 mL of absolute Ethanol (EtOH).

  • Protonation: Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise. A white precipitate (amorphous) will form immediately.

  • Redissolution: Heat the suspension gently to

    
     and add Methanol (MeOH) dropwise until the solution is clear (supersaturation point).
    
  • Vapor Diffusion (The Growth Phase):

    • Place the clear solution in a small inner vial.

    • Place the inner vial inside a larger jar containing Diethyl Ether (anti-solvent).

    • Seal tightly and leave undisturbed at

      
       for 3-5 days.
      
  • Harvesting: Colorless block-like crystals suitable for XRD will grow at the interface.

Visualization: Crystallization Logic Flow

CrystallizationLogic Start Crude Product (Oily Free Base) CheckState Is it Solid? Start->CheckState DirectRecryst Direct Recrystallization (Slow Evap: EtOH) CheckState->DirectRecryst Yes SaltFormation Salt Formation Strategy (HCl or Fumaric Acid) CheckState->SaltFormation No (Oil) XRD SC-XRD Data Collection (Mo Ku03b1 or Cu Ku03b1) DirectRecryst->XRD VaporDiff Vapor Diffusion (MeOH / Et2O) SaltFormation->VaporDiff Induce Lattice VaporDiff->XRD Harvest Crystals

Figure 1: Decision tree for crystallizing flexible pyridine-amine ligands.

Structural Validation & Supporting Data

Upon successful diffraction, the following structural parameters are the standard metrics for validation. Note: Data below represents typical values for pyridine-amine hydrochloride salts in this class.

Crystallographic Parameters (Representative)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for achiral organic salts)
    
  • Z (Molecules/Unit Cell): 4

  • Resolution: 0.75 Å (Standard for small molecule confirmation)

Key Structural Metrics

The "Performance" of the SC-XRD method is defined by its ability to resolve these specific features which NMR cannot:

FeatureStructural InsightSignificance
Torsion Angle (

)
C(amine)-N-C-C-C-ODetermines if the tail is extended (anti ,

) or folded (gauche ,

). Crucial for binding pocket fit.
Bond Length C(pyridine)-C(methyl)

1.51 Å. Confirms

hybridization at the linker, ruling out imine oxidation impurities.
H-Bonding

Confirms the site of protonation. Usually, the secondary amine is more basic (

) than the pyridine (

), but solid-state packing can shift this.
The "Interaction Map"

SC-XRD uniquely validates the supramolecular assembly. For this molecule, we expect:

  • Charge-Assisted Hydrogen Bonds: The protonated secondary amine (

    
    ) donates strong H-bonds to the Chloride counter-ion.
    
  • 
     Stacking:  Inverted pyridine rings often stack in parallel displaced arrangements (centroid-centroid distance 
    
    
    
    3.6 - 3.8 Å).

Workflow: The Validation Loop

This diagram illustrates the self-validating loop of using SC-XRD to correct synthetic assumptions.

ValidationLoop Synth Synthesis (Reductive Amination) NMR 1H NMR (Purity Check) Synth->NMR Confirm Structure Cryst Crystallization (HCl Salt) NMR->Cryst If Pure XRD SC-XRD (Data Collection) Cryst->XRD Select Specimen Refine Refinement (SHELXL) XRD->Refine Solve Phase Refine->Cryst Disorder? (Retry) Model Final 3D Model (.CIF) Refine->Model R1 < 5%

Figure 2: The structural validation lifecycle, emphasizing the feedback loop between refinement and crystallization.

Conclusion

For (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine , relying solely on NMR leaves the spatial arrangement of the methoxy tail undefined. SC-XRD outperforms spectroscopic methods by providing an absolute, 3D atomic map. While the molecule's flexibility presents a crystallization challenge, the acid-salt strategy described herein effectively freezes the conformation, allowing for rigorous validation of bond lengths, tautomeric states, and intermolecular interactions essential for downstream medicinal chemistry applications.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Muller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link

  • Hope, H. (1990). Cryocrystallography of Biological Macromolecules. Annual Review of Biophysics. (Cited for low-temperature data collection techniques relevant to flexible ligands). Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for salt selection strategies). Link

  • BenchChem Technical Support. (2025). Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline and related pyridine derivatives. Link

Sources

Validation

A Comparative Bioactivity Analysis of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine Analogs as Histamine H3 Receptor Antagonists

This guide provides a comprehensive framework for the synthesis, characterization, and comparative bioactivity assessment of a focused library of analogs based on the lead scaffold, (3-Methoxy-propyl)-pyridin-4-ylmethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative bioactivity assessment of a focused library of analogs based on the lead scaffold, (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine. The primary objective is to elucidate the structure-activity relationships (SAR) of these analogs as potential antagonists for the Histamine H3 receptor (H3R), a promising target for the therapeutic intervention in neurodegenerative and cognitive disorders.[1][2]

The pyridine moiety is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities, including antiproliferative and antimicrobial effects.[3][4][5] Our focus on the H3 receptor stems from the structural similarities of the lead compound to known H3R antagonists and the potential for this class of compounds to modulate neurotransmitter release in the central nervous system.[1][6] Elongation of the alkyl chain in histamine-related compounds has been shown to switch agonist activity to antagonist activity at the H3 receptor, a principle we will explore in our analog design.[7]

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Driven Approach

The design of the analog library is centered around systematic modifications of the lead compound, (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine, to probe the chemical space and understand the key structural features governing H3R antagonism. The modifications are strategically chosen based on established SAR principles for pyridine derivatives and H3R antagonists.[3][8]

Key Modifications:

  • Alkyl Chain Length Variation: The length of the alkyl chain connecting the methoxy group and the secondary amine will be varied to explore the optimal distance for receptor interaction.

  • Methoxy Group Substitution: The position and presence of the methoxy group on the propyl chain will be altered to assess its role in binding affinity and selectivity.

  • Pyridine Ring Substitution: Introduction of small electron-donating or electron-withdrawing groups on the pyridine ring will be investigated to modulate the electronic properties and potential for additional receptor interactions.

  • Secondary Amine Modification: The secondary amine will be replaced with other functional groups, such as amides, to evaluate the importance of the basic nitrogen for H3R binding.

The following table outlines the proposed analog library for synthesis and evaluation:

Compound ID Structure Rationale for Modification
LEAD-001 (3-Methoxy-propyl)-pyridin-4-ylmethyl-amineParent Compound
ANA-002 (2-Methoxy-ethyl)-pyridin-4-ylmethyl-amineShortening the alkyl chain
ANA-003 (4-Methoxy-butyl)-pyridin-4-ylmethyl-amineLengthening the alkyl chain
ANA-004 (3-Ethoxy-propyl)-pyridin-4-ylmethyl-amineEvaluating the impact of a bulkier alkoxy group
ANA-005 (3-Hydroxy-propyl)-pyridin-4-ylmethyl-amineAssessing the role of the methoxy methyl group
ANA-006 (3-Methoxy-propyl)-(2-methyl-pyridin-4-ylmethyl)-amineIntroducing a substituent on the pyridine ring
ANA-007 N-(3-Methoxy-propyl)-N-(pyridin-4-ylmethyl)-acetamideReplacing the secondary amine with an amide

Synthetic Strategy

The synthesis of the proposed analogs can be achieved through a convergent synthetic approach, leveraging established methods for the formation of secondary amines.[9][10] A general synthetic scheme is outlined below.

Synthetic_Scheme Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Pyridine-4-carboxaldehyde->Reductive_Amination Primary_Amine R-NH2 (e.g., 3-Methoxy-propylamine) Primary_Amine->Reductive_Amination Target_Analog Target Analog Reductive_Amination->Target_Analog

Caption: General synthetic scheme for the preparation of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine analogs via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of pyridine-4-carboxaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added the appropriate primary amine (1.1 eq.).

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.), is added portion-wise.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired target analog.

Bioactivity Evaluation: A Two-Tiered Approach

The biological evaluation of the synthesized analogs will be conducted in a two-tiered approach to comprehensively assess their potential as H3R antagonists.

Tier 1: In Vitro Receptor Binding Affinity

The primary screen will determine the binding affinity of the analogs for the human Histamine H3 receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are prepared.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and a protease inhibitor cocktail.

  • Radioligand: [3H]-Nα-methylhistamine, a known H3R agonist, is used as the radioligand.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compounds (analogs).

  • Incubation: The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Data Analysis Membranes H3R Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]-Nα-methylhistamine Radioligand->Incubation Test_Compound Analog Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination Calculate IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Workflow for the in vitro radioligand binding assay to determine H3R affinity.

Tier 2: In Vitro Functional Antagonism

Analogs demonstrating significant binding affinity (e.g., Ki < 100 nM) will be further evaluated for their functional antagonist activity.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Principle: This assay measures the activation of G-proteins coupled to the H3 receptor. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. Antagonists will inhibit this agonist-induced [35S]GTPγS binding.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the human H3 receptor are used.

  • Assay Buffer: The assay buffer contains 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP.

  • Reaction Mix: Membranes are incubated with a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) and varying concentrations of the test compound (antagonist).

  • Initiation: The reaction is initiated by the addition of [35S]GTPγS.

  • Incubation: The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Separation: The reaction is stopped by rapid filtration, and bound [35S]GTPγS is separated from the free form.

  • Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is calculated. The functional antagonist constant (Kb) is determined using the Gaddum equation.

Expected Outcomes and Structure-Activity Relationship Discussion

The proposed studies are expected to yield a comprehensive dataset that will allow for a detailed analysis of the structure-activity relationships of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine analogs as H3R antagonists.

Hypothesized SAR Trends:

  • Alkyl Chain Length: It is anticipated that a specific chain length will be optimal for positioning the methoxy group and the pyridine moiety within the H3R binding pocket. Deviations from this optimal length are expected to result in decreased binding affinity.[7]

  • Methoxy Group: The methoxy group may engage in hydrogen bonding or hydrophobic interactions within the receptor. Its removal or alteration is likely to significantly impact binding affinity, highlighting its importance as a pharmacophoric feature. The presence of such oxygen-containing groups has been shown to be favorable for the bioactivity of pyridine derivatives.[3][8]

  • Pyridine Ring: Substitutions on the pyridine ring could either enhance or diminish activity depending on their electronic and steric properties. Small, electron-donating groups may increase the basicity of the pyridine nitrogen, potentially leading to stronger interactions with acidic residues in the receptor.

  • Secondary Amine: The basicity of the secondary amine is likely crucial for a salt-bridge interaction with an acidic residue in the H3R binding site. Replacement with a neutral group like an amide is expected to abolish or significantly reduce activity.

Comparative Data Summary (Hypothetical Data)

Compound ID H3R Binding Affinity (Ki, nM) H3R Functional Antagonism (Kb, nM)
LEAD-001 5075
ANA-002 250300
ANA-003 2540
ANA-004 6085
ANA-005 500>1000
ANA-006 1525
ANA-007 >10,000>10,000

This systematic approach will not only identify potent and selective H3R antagonists from the designed library but also provide valuable insights into the molecular determinants of ligand recognition at the Histamine H3 receptor. The findings from this comparative guide will serve as a foundation for the rational design of next-generation therapeutic agents targeting the H3R.

References

  • Al-Omair, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • García-Vázquez, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Apodaca, R., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Available at: [Link]

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  • Schlicker, E., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie. Available at: [Link]

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  • Kumar, R., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. PMC. Available at: [Link]

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